methyl 2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWGZOTQUTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363089 | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-49-2 | |
| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-Oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation: A Technical Guide
This guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry and materials science. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that influence reaction outcomes, offering insights grounded in established chemical principles.
Strategic Overview: The Knoevenagel Condensation in Chromene Synthesis
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, typically a weak amine like piperidine.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[1][2]
In the context of chromene synthesis, this reaction is particularly elegant. The condensation of salicylaldehyde with a malonic ester, such as dimethyl malonate, is followed by an intramolecular cyclization (a Michael addition), which forms the characteristic benzopyran-2-one core of the chromene ring system. Chromene derivatives are of significant interest due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
The Reaction Mechanism: A Step-by-Step Causality
The synthesis of methyl 2-oxo-2H-chromene-3-carboxylate from salicylaldehyde and dimethyl malonate is a tandem reaction sequence initiated by the Knoevenagel condensation. The choice of a piperidine/acetic acid catalytic system is crucial for efficiency.
Step 1: Formation of the Enolate and Iminium Ion
The reaction is initiated by the basic catalyst, piperidine, which deprotonates the active methylene compound, dimethyl malonate, to form a resonance-stabilized enolate. Simultaneously, piperidine reacts with the carbonyl group of salicylaldehyde to form an iminium ion. This iminium ion is a more electrophilic species than the original aldehyde, which accelerates the subsequent nucleophilic attack.
Step 2: The Knoevenagel Condensation
The enolate of dimethyl malonate then acts as a nucleophile, attacking the electrophilic iminium ion. This is followed by the elimination of the piperidine catalyst and a molecule of water to yield the Knoevenagel adduct, an α,β-unsaturated intermediate.
Step 3: Intramolecular Cyclization
The key to forming the chromene ring is the intramolecular cyclization of the Knoevenagel adduct. The phenoxide ion of the salicylaldehyde moiety, a strong nucleophile, attacks the β-carbon of the α,β-unsaturated system in a Michael addition fashion. This step is facilitated by the proximity of the reacting groups.
Step 4: Tautomerization and Lactonization
The resulting enolate undergoes tautomerization to give the more stable keto form. Subsequent intramolecular transesterification leads to the formation of the six-membered lactone ring and the elimination of a methoxide group, yielding the final product, methyl 2-oxo-2H-chromene-3-carboxylate.
The role of acetic acid in this catalytic system is to protonate the hydroxyl group of the intermediate formed after the initial nucleophilic attack, facilitating the dehydration step. It also helps to maintain a suitable pH for the reaction to proceed efficiently.
Experimental Protocol: A Self-Validating Workflow
This protocol is a synthesis of best practices from multiple literature sources to provide a robust and reproducible method.[3][5]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (10 mmol) | >98% |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 1.45 g (11 mmol) | >99% |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 mL | >99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1 drop | >99% |
| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | 95% |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser with a Dean-Stark apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add salicylaldehyde (1.22 g, 10 mmol), dimethyl malonate (1.45 g, 11 mmol), and toluene (50 mL).
-
Catalyst Addition: Add piperidine (0.1 mL) and one drop of glacial acetic acid to the reaction mixture.
-
Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Product Isolation: To the resulting oily residue, add 20 mL of cold 95% ethanol and stir vigorously. The product should precipitate as a crystalline solid.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. For further purification, recrystallize the crude product from hot ethanol.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at 40-50 °C. The expected yield is typically in the range of 85-95%. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Optimization and Field Insights
The success of this synthesis hinges on several key parameters. The following table summarizes the impact of these variables on the reaction outcome, based on literature data and practical experience.
| Parameter | Condition | Effect on Yield and Purity | Rationale and Insights |
| Catalyst | Piperidine | High yield | A weak base that effectively catalyzes the condensation without promoting significant side reactions. |
| Pyrrolidine | Comparable to piperidine | Can be a suitable alternative to piperidine. | |
| Strong Bases (e.g., NaOH) | Lower yield, more impurities | Can lead to self-condensation of the aldehyde and other side reactions. | |
| Solvent | Toluene with Dean-Stark | High yield | Azeotropic removal of water drives the reaction equilibrium towards the product. |
| Ethanol | Good yield | A common solvent, but the reaction may be slower as water is not actively removed.[3] | |
| Solvent-free | Variable yields | Can be an environmentally friendly option, but may require higher temperatures and can be difficult to control. | |
| Temperature | Reflux | Optimal for most setups | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Room Temperature | Slower reaction rate | May require a more active catalyst or longer reaction times. | |
| Reactant Ratio | Slight excess of dimethyl malonate | Maximizes conversion of salicylaldehyde | Helps to ensure the complete consumption of the more expensive starting material. |
Troubleshooting Common Issues:
-
Low Yield: Incomplete reaction is a common cause. Ensure adequate reaction time and efficient water removal. The purity of the starting materials is also critical.
-
Formation of Side Products: The primary side products can arise from the self-condensation of salicylaldehyde or the Michael addition of a second molecule of dimethyl malonate. Using a weak base like piperidine and maintaining a controlled temperature can minimize these side reactions.
-
Purification Difficulties: If the product is oily and difficult to crystallize, it may be due to impurities. Washing the crude product with a non-polar solvent like hexane before recrystallization can help remove some impurities. Column chromatography can be employed for highly impure samples.
Characterization of Methyl 2-Oxo-2H-chromene-3-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Approximately 103-105 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.51 (s, 1H, H-4), 7.65-7.58 (m, 2H, Ar-H), 7.39-7.33 (m, 2H, Ar-H), 3.94 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 163.8 (C=O, ester), 156.5 (C=O, lactone), 154.8, 148.5, 134.2, 129.5, 124.8, 118.8, 117.5, 116.9, 52.6 (OCH₃).
-
IR (KBr, cm⁻¹): ~1740-1720 (C=O, lactone), ~1720-1700 (C=O, ester), ~1610 (C=C), ~1250 (C-O).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₈O₄ [M+H]⁺: 205.0444; found: 205.0446.
Conclusion
The Knoevenagel condensation provides an efficient and reliable route for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable compound. The protocol and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and related fields, enabling them to confidently apply this methodology in their research endeavors.
References
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Knoevenagel condensation. (2024). In Wikipedia. Retrieved from [Link]
-
Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. Retrieved from [Link]
-
Jadhav, S. D., Mali, S. N., & Gaikwad, D. D. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1106, 373-381. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation & Doebner Modification. Retrieved from [Link]
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Binghamton University. (2018). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). Retrieved from [Link]
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Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Retrieved from [Link]
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Iftikhar, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]
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Kumar, R., & Singh, A. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 7(14), 227-243. Retrieved from [Link]
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Glisic, B., & Djuran, M. (2014). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Inorganica Chimica Acta, 419, 136-153. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020). Knoevenagel condensation. Retrieved from [Link]
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Santos, J. L., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5300-5307. Retrieved from [Link]
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Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Retrieved from [Link]
-
Kise, N., et al. (2018). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 83(15), 8035-8045. Retrieved from [Link]
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itschemistrytime. (2022, April 9). Knoevenagel Condensation Reaction-Stereochemistry + Application #mscchemistrynotes [Video]. YouTube. Retrieved from [Link]
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Ramirez, A., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 8(1), 1-6. Retrieved from [Link]
-
Li, Y., et al. (2019). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Green Chemistry, 21(10), 2685-2690. Retrieved from [Link]
-
de Mattos, M. C., et al. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 7(10), 5949-5956. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Molecules, 17(12), 14856-14881. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-oxo-2H-chromene-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin family, is a versatile scaffold in medicinal chemistry and organic synthesis. Coumarins, a class of benzopyran-2-ones, are widely recognized for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties[1]. This guide provides a comprehensive overview of the physical and chemical properties of methyl 2-oxo-2H-chromene-3-carboxylate, detailed synthetic and experimental protocols, and its applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
Methyl 2-oxo-2H-chromene-3-carboxylate is a crystalline solid with a planar molecular structure[2][3]. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₄ | [2] |
| Molecular Weight | 204.17 g/mol | [2] |
| Melting Point | 120-122 °C (393-395 K) | [2][3][4] |
| Appearance | Colorless crystals | [2][4] |
| Solubility | Soluble in DMSO. Solubility in other organic solvents like ethanol, methanol, and ethyl acetate is expected, though detailed quantitative data is not readily available. | [5] |
| Boiling Point | Data not available |
Spectroscopic Characterization
Accurate characterization of methyl 2-oxo-2H-chromene-3-carboxylate is crucial for its identification and quality control. Below are the expected spectroscopic data based on the analysis of its structural analogs and related compounds.
Note: A critical review of the literature reveals a discrepancy in the reported ¹H NMR data in a key publication concerning the methyl ester, where the data corresponds to the ethyl ester analog[2]. The following represents a corrected and expected spectral profile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).
-
δ ~7.3-7.8 ppm (m, 4H): These multiplets arise from the four protons on the aromatic benzene ring of the chromene core.
-
δ ~8.5 ppm (s, 1H): This singlet is characteristic of the vinylic proton at the C4 position of the pyranone ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ ~52 ppm: Corresponds to the carbon of the methyl ester group (-OCH₃).
-
δ ~116-135 ppm: A series of signals corresponding to the carbons of the aromatic ring and the C3 and C4 carbons of the pyranone ring.
-
δ ~155 ppm: The chemical shift for the carbon at the C8a position (the carbon at the fusion of the two rings).
-
δ ~160 ppm: The signal for the lactone carbonyl carbon (C2).
-
δ ~165 ppm: The chemical shift for the ester carbonyl carbon.
Infrared (IR) Spectroscopy
-
~1750 cm⁻¹: Strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration.
-
~1710 cm⁻¹: Strong absorption band from the lactone carbonyl (C=O) stretching vibration of the coumarin ring.
-
~1600 cm⁻¹ and ~1490 cm⁻¹: Absorptions corresponding to the C=C stretching vibrations within the aromatic ring.
-
~1200 cm⁻¹: C-O stretching vibration of the ester group.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 204.17.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation.
Knoevenagel Condensation for the Synthesis of Methyl 2-oxo-2H-chromene-3-carboxylate
This reaction involves the condensation of salicylaldehyde with dimethyl malonate in the presence of a basic catalyst, such as piperidine.
Caption: Knoevenagel condensation for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.0 eq) and dimethyl malonate (1.0 eq) in a suitable solvent such as ethanol[2][4].
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of methyl 2-oxo-2H-chromene-3-carboxylate[2][4].
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of methyl 2-oxo-2H-chromene-3-carboxylate is characterized by the electrophilic nature of the pyranone ring and the ester functionality, making it a valuable intermediate for the synthesis of a variety of derivatives.
Hydrolysis
The ester group can be hydrolyzed under basic conditions to yield the corresponding coumarin-3-carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.
Step-by-Step Protocol for Hydrolysis:
-
Reaction: Dissolve methyl 2-oxo-2H-chromene-3-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heating: Heat the mixture to reflux for 1-2 hours.
-
Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the coumarin-3-carboxylic acid.
-
Isolation: Collect the solid product by filtration and wash with water.
Amidation
The ester can be converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy for derivatization in drug discovery programs.
Caption: General scheme for the amidation of methyl 2-oxo-2H-chromene-3-carboxylate.
Step-by-Step Protocol for Amidation:
-
Reaction: Dissolve methyl 2-oxo-2H-chromene-3-carboxylate and the desired amine in a suitable solvent (e.g., ethanol, methanol).
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Isolation: The product may precipitate upon cooling or after removal of the solvent under reduced pressure.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Ring-Opening Reactions
The lactone ring of the coumarin is susceptible to nucleophilic attack, leading to ring-opening. For instance, reaction with hydrazine can lead to the formation of hydrazides, although this reaction can sometimes be complex and lead to other products depending on the reaction conditions[4].
Applications in Drug Development
The coumarin scaffold is a "privileged structure" in medicinal chemistry, and methyl 2-oxo-2H-chromene-3-carboxylate serves as a key starting material for the synthesis of various biologically active molecules.
-
Anticancer Agents: The coumarin nucleus is present in several compounds with demonstrated anticancer activity. Derivatives of coumarin-3-carboxylic acid have been investigated for their potential as cytotoxic agents[1].
-
Enzyme Inhibitors: The structural features of coumarins allow for their interaction with various enzymes. For example, coumarin derivatives have been developed as inhibitors of monoamine oxidases (MAOs), which are targets for the treatment of neurodegenerative diseases[1].
-
Antimicrobial Agents: Numerous coumarin derivatives have been shown to possess antibacterial and antifungal activities[1].
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-oxo-2H-chromene-3-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of coumarin derivatives for biological screening. A thorough understanding of its physicochemical properties and reactivity is essential for its effective utilization in research and drug development.
References
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Ivanov, I., Manolov, S., Dimitrova, D., & Nedialkov, P. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]
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Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
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ResearchGate. (n.d.). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved January 26, 2026, from [Link]
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Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. [Link]
- Anthony, A. R., et al. (2024). Synthesis of benzo(h)chromen-2-one-3-methyl carboxylate using H3PW12O40. [Source not further identified].
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Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules (Basel, Switzerland), 18(2), 2084–2095. [Link]
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- Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.
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Bakouan, Y. (2022). Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins. ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid, 95+%. Retrieved January 26, 2026, from [Link]
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ChemBK. (2024). ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE. [Link]
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ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to Methyl 2-oxo-2H-chromene-3-carboxylate (CAS: 36044-49-2)
This guide provides a comprehensive technical overview of methyl 2-oxo-2H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analysis, synthesis protocols, and reactivity profiles to offer a holistic understanding of this compound's properties and potential applications.
Introduction: The Significance of the Chromene-3-Carboxylate Core
Methyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of benzopyran-2-one compounds renowned for their broad spectrum of biological activities.[1] The inherent structural features of this scaffold, including the lactone ring and the α,β-unsaturated ester, make it a privileged structure in drug discovery.[2] Derivatives of the chromene core have demonstrated a wide array of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Specifically, the 3-carboxylate substitution provides a versatile chemical handle for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their biological and photophysical properties.[3]
Physicochemical and Structural Properties
The fundamental properties of methyl 2-oxo-2H-chromene-3-carboxylate are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| CAS Number | 36044-49-2 | N/A |
| Molecular Formula | C₁₁H₈O₄ | [4] |
| Molecular Weight | 204.17 g/mol | [4] |
| Melting Point | 55-57 °C | [5] |
| Boiling Point | 301.7 °C at 760 mmHg | [5] |
| Appearance | Colorless crystals | [6] |
Crystal Structure Analysis
A single-crystal X-ray diffraction study of methyl 2-oxo-2H-chromene-3-carboxylate reveals a nearly planar molecular geometry, a common feature of the coumarin ring system.[4] The molecule crystallizes in a triclinic system, and the crystal packing is stabilized by C—H⋯O hydrogen bonds, forming two-dimensional networks.[4][6] This planarity and the potential for intermolecular interactions are crucial for its biological activity, influencing how it fits into the active sites of enzymes and receptors.
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of salicylaldehyde with dimethyl malonate.
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of the target compound.
Experimental Protocol: Synthesis of Methyl 2-oxo-2H-chromene-3-carboxylate
This protocol is adapted from the well-established synthesis of the analogous ethyl ester.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1.22 g, 10 mmol) and dimethyl malonate (1.32 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.5 mL) as a catalyst to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Precipitation and Filtration: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Filter the resulting solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of methyl 2-oxo-2H-chromene-3-carboxylate. A typical yield for this type of reaction is high, often around 90%.[6]
Causality in Experimental Choices:
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is compatible with the reflux temperature.
-
Catalyst: Piperidine, a secondary amine, is a classic and effective base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene group of dimethyl malonate, initiating the reaction.
-
Work-up: Pouring the reaction mixture into ice-cold water helps to precipitate the product, which has lower solubility in cold aqueous media. Acidification ensures the complete precipitation of any phenoxide intermediates.
-
Purification: Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials or by-products.
Spectroscopic Characterization
The structural elucidation of methyl 2-oxo-2H-chromene-3-carboxylate is confirmed through a combination of spectroscopic techniques. The data presented here is a combination of reported data for the title compound and its close ethyl analog, providing a representative spectral profile.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750-1710 | Strong | C=O stretch (lactone and ester) |
| ~1670 | Strong | C=C stretch (aromatic and alkene) |
| ~1200 | Strong | C-O stretch (ester and ether) |
Note: The data is based on the reported IR data for the title compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected signals for the methyl ester are as follows (based on analogous structures):
-
δ ~3.9 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).
-
δ ~7.3-7.8 ppm (m, 4H): A series of multiplets for the four aromatic protons on the benzene ring.
-
δ ~8.5 ppm (s, 1H): A singlet for the vinylic proton at the C4 position, which is deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups.
¹³C NMR: The carbon NMR spectrum indicates the different carbon environments in the molecule. Expected chemical shifts are:
-
δ ~53 ppm: Methyl ester carbon (-OCH₃).
-
δ ~116-135 ppm: Aromatic and vinylic carbons.
-
δ ~148 ppm: C4 carbon.
-
δ ~155 ppm: Carbonyl carbon of the lactone.
-
δ ~163 ppm: Carbonyl carbon of the ester.
Note: The NMR data are estimations based on the well-documented spectra of the highly similar ethyl 2-oxo-2H-chromene-3-carboxylate.[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204.
Chemical Reactivity and Synthetic Utility
The reactivity of methyl 2-oxo-2H-chromene-3-carboxylate is governed by the electrophilic nature of the α,β-unsaturated lactone system and the ester functionality.
Nucleophilic Attack and Ring Opening
The coumarin ring is susceptible to attack by strong nucleophiles. For instance, reaction with hydrazine hydrate can lead to the opening of the lactone ring, followed by further reactions to form salicylaldehyde azine and malonohydrazide.[7] This reactivity highlights the potential of the chromene core to act as a scaffold that can be opened and re-closed to generate novel heterocyclic systems.
Caption: Reactivity of the chromene core towards nucleophiles.
Ester Group Modifications
The methyl ester group at the 3-position is a key site for derivatization. It can undergo standard ester transformations such as:
-
Hydrolysis: To yield the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides.
-
Transesterification: To produce other alkyl esters.
-
Reduction: To the corresponding alcohol.
These transformations allow for the introduction of diverse functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Development and Research
The 2-oxo-2H-chromene-3-carboxylate scaffold is a valuable starting material for the synthesis of compounds with a wide range of biological activities.
Anticancer Agents
Numerous coumarin derivatives have been investigated for their anticancer properties.[3] The ability to functionalize the 3-position allows for the design of molecules that can selectively target various proteins and pathways involved in cancer progression. For example, amide derivatives of coumarin-3-carboxylic acid have been shown to inhibit key enzymes in cancer cells.[3]
Anti-inflammatory and Anticoagulant Activity
The coumarin scaffold is famously associated with anticoagulant drugs like warfarin. While simple esters like the title compound are not potent anticoagulants themselves, they serve as precursors for more complex molecules with this activity.[1] Additionally, various coumarin derivatives exhibit significant anti-inflammatory properties.[1]
Enzyme Inhibition
The ethyl analog, ethyl 2-oxo-2H-chromene-3-carboxylate, has been identified as an irreversible inhibitor of phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes.[6] This suggests that the methyl ester could also be a valuable tool for studying and potentially inhibiting this class of enzymes.
Safety and Handling
Methyl 2-oxo-2H-chromene-3-carboxylate should be handled with appropriate safety precautions in a laboratory setting.[5]
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek medical attention if symptoms persist.[5]
-
Conclusion
Methyl 2-oxo-2H-chromene-3-carboxylate (CAS 36044-49-2) is a versatile and valuable heterocyclic compound with a well-established synthetic route and a wide range of potential applications, particularly in the field of drug discovery. Its structural rigidity, combined with the reactivity of its functional groups, makes it an excellent scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its key technical aspects to support its use in research and development.
References
-
MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]
-
El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1983. Retrieved from [Link]
-
Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. Retrieved from [Link]
-
Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E, E68(10), o3024. Retrieved from [Link]
-
Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Retrieved from [Link]
-
Abdelhamid Sassi. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. Retrieved from [Link]
-
El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1983. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. Pharmacological Research, 201, 107004. Retrieved from [Link]
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- 2. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2H-Chromene-3-Carboxylate
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of methyl 2H-chromene-3-carboxylate. The methodologies, data interpretation, and experimental considerations detailed herein are intended to support researchers, scientists, and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development in unequivocally identifying and characterizing this coumarin derivative.
Introduction: The Significance of this compound
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring lactones, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] this compound, as a member of this family, serves as a valuable scaffold in synthetic organic chemistry for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm the chemical identity and purity of this compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide offers a comprehensive overview of the expected spectroscopic signatures of this compound and the experimental protocols for their acquisition.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of salicylaldehyde with dimethyl malonate in the presence of a basic catalyst, such as piperidine, followed by intramolecular cyclization.
Experimental Protocol: Synthesis
-
To a solution of salicylaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add dimethyl malonate (1.32 g, 10 mmol).
-
Add a catalytic amount of piperidine (0.2 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound.[1]
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic proton at position 4, and the methyl ester protons. Based on established chemical shift principles for coumarin systems, the following assignments are predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Singlet | 1H | H-4 |
| ~7.6 - 7.8 | Multiplet | 2H | Ar-H |
| ~7.3 - 7.5 | Multiplet | 2H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Causality of Chemical Shifts:
-
H-4 Proton: The proton at the C-4 position is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group of the lactone and its position on a double bond conjugated to both the aromatic ring and the ester. This results in a characteristic downfield chemical shift.
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and coupling patterns depend on the electronic environment and their positions relative to the electron-withdrawing lactone and ester functionalities.
-
Methyl Protons: The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet.
The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~159 - 161 | C=O (Lactone) |
| ~155 - 157 | C-8a |
| ~145 - 147 | C-4 |
| ~132 - 134 | C-6 |
| ~129 - 131 | C-8 |
| ~124 - 126 | C-5 |
| ~118 - 120 | C-4a |
| ~116 - 118 | C-7 |
| ~115 - 117 | C-3 |
| ~52 - 54 | -OCH₃ |
Justification of Assignments:
-
Carbonyl Carbons: The two carbonyl carbons of the lactone and the ester are the most deshielded, appearing at the lowest field.
-
Aromatic and Vinylic Carbons: The carbons of the aromatic ring and the double bond (C-3 and C-4) appear in the intermediate region of the spectrum.
-
Methyl Carbon: The methyl carbon of the ester is the most shielded, appearing at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl groups and the carbon-carbon double bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 - 1760 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1710 - 1730 | Strong | C=O stretch (α,β-unsaturated lactone) |
| ~1600 - 1650 | Medium | C=C stretch (aromatic and vinylic) |
| ~1200 - 1300 | Strong | C-O stretch (ester and lactone) |
Rationale for Vibrational Frequencies: The presence of two distinct, strong carbonyl absorption bands is a key diagnostic feature. The α,β-unsaturation in both the lactone and the ester typically lowers the stretching frequency compared to their saturated counterparts. The higher frequency band is generally assigned to the ester carbonyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 176 | [M - CO]⁺ |
| 145 | [M - CO - OCH₃]⁺ |
| 117 | [M - CO - CO - OCH₃]⁺ |
Mechanistic Insight into Fragmentation: The fragmentation of coumarins under electron ionization is often initiated by the loss of a molecule of carbon monoxide (CO) from the lactone ring to form a benzofuran radical cation.[3] Subsequent fragmentation can involve the loss of the methoxy radical from the ester group, followed by another loss of CO.
Experimental Protocols
NMR Data Acquisition
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
IR Data Acquisition
For a solid sample like this compound, the KBr pellet method is commonly used:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common method for the analysis of small organic molecules:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
Molecular Structure
Caption: Structure of this compound
Spectroscopic Analysis Workflow
Caption: Workflow for Synthesis and Spectroscopic Characterization
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification. The predicted data and interpretations presented in this guide, grounded in fundamental principles of spectroscopy and supported by literature on related compounds, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the validation of synthetic products and their advancement in drug discovery and development pipelines.
References
-
Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
- Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46.
- Saba, A., Gallo, G. G., & Gagliardi, L. (2009). Mass spectrometry study of coumarins: correlation between charges of atoms and fragmentation processes. Spectroscopy Letters, 42(2), 95-99.
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The Intricacies of 2H-Chromene Synthesis: A Mechanistic Deep-Dive into Methyl 2H-Chromene-3-Carboxylate Formation
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Understanding the mechanistic pathways to their synthesis is paramount for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the reaction mechanism for the formation of a key derivative, methyl 2H-chromene-3-carboxylate. We will dissect the pivotal roles of reactants and catalysts, with a particular focus on the widely employed reaction between salicylaldehyde and methyl acrylate. This guide will illuminate the underlying principles of the tandem oxa-Michael/intramolecular aldol condensation and the related Baylis-Hillman reaction pathways, offering field-proven insights into the causality behind experimental choices.
Introduction: The Significance of the 2H-Chromene Core
2H-chromenes, also known as 2H-1-benzopyrans, are a class of oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities.[1][2] Their structural significance has spurred considerable interest in the development of efficient synthetic methodologies.[1][2] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, making a thorough understanding of its formation a critical asset for synthetic chemists.
This guide will focus on the prevalent and elegant one-pot synthesis from readily available starting materials: salicylaldehyde and methyl acrylate. This transformation is a classic example of tandem reactions, where multiple bond-forming events occur in a single reaction vessel, offering high atom economy and operational simplicity.
The Core Mechanism: A Tale of Two Pathways
The reaction of salicylaldehyde with α,β-unsaturated compounds like methyl acrylate is a reliable route to chromane and chromene derivatives.[3][4] The formation of this compound is generally understood to proceed through a base-catalyzed tandem reaction. The mechanism can be described as an initial oxa-Michael addition followed by an intramolecular aldol-type condensation.[3][4] The choice of catalyst, often a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial and its role extends beyond simple deprotonation.
The Tandem Oxa-Michael/Aldol Condensation Pathway
This pathway is a widely accepted mechanism for the formation of the 2H-chromene ring from salicylaldehyde and an activated alkene.[3][4][5]
Step 1: Activation of Salicylaldehyde
The reaction is initiated by the basic catalyst, which deprotonates the phenolic hydroxyl group of salicylaldehyde (1). This generates a more nucleophilic phenoxide intermediate (2).[5]
Step 2: Oxa-Michael Addition
The resulting phenoxide (2) then undergoes a conjugate (Michael) addition to the electron-deficient double bond of methyl acrylate (3). This is an "oxa-Michael" addition, as the nucleophile is an oxygen atom. This step forms a key enolate intermediate (4).[3][4][5]
Step 3: Intramolecular Aldol-Type Cyclization
The enolate intermediate (4) is perfectly poised for an intramolecular cyclization. The enolate carbon, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group within the same molecule.[3][5] This step forms a six-membered ring and a new stereocenter, resulting in a cyclic hemiacetal intermediate (5).
Step 4: Dehydration to Form the 2H-Chromene
The final step is the elimination of a water molecule (dehydration) from the intermediate (5) to form the stable aromatic-like diene system of the 2H-chromene ring. This step is often facilitated by the reaction conditions and can be thought of as the completion of an intramolecular Knoevenagel or aldol condensation.[3] This yields the final product, this compound (6).
The Baylis-Hillman Connection
The Baylis-Hillman reaction is a well-known carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine.[6][7] While the tandem oxa-Michael/aldol pathway is a direct explanation, the reaction conditions for synthesizing this compound often overlap with those of the Baylis-Hillman reaction.
It has been proposed that the reaction can also proceed through a Baylis-Hillman-type mechanism. In this scenario, the catalyst (DABCO) first adds to methyl acrylate to form a zwitterionic enolate. This enolate then attacks the salicylaldehyde. However, the key difference is the role of the phenolic hydroxyl group. Instead of initiating the reaction, it acts as an intramolecular proton source and later as the nucleophile for cyclization.
Kaye and coworkers demonstrated that the reaction of salicylaldehyde with tert-butyl acrylate in the presence of DABCO can yield a Baylis-Hillman adduct, which can then be cyclized to the corresponding chromene.[3][4] This suggests that a discrete Baylis-Hillman adduct can be an intermediate, which then undergoes an intramolecular SN2' reaction (oxa-conjugate addition) to form the chromene ring.
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
The Evolving Synthesis of 2H-Chromene-3-Carboxylates: A Technical Guide for the Modern Researcher
Abstract
The 2H-chromene-3-carboxylate core is a privileged heterocyclic motif that constitutes the structural backbone of numerous compounds with significant biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this important scaffold. We will navigate the classical condensation reactions that laid the foundation for coumarin chemistry and examine their specific application to the synthesis of 3-carboxylated 2H-chromenes. Furthermore, this guide will detail the advent of modern, transition-metal-catalyzed methodologies that offer novel pathways and enhanced efficiency. Particular emphasis is placed on the causality behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of the synthetic landscape. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for the contemporary chemist.
Introduction: The Significance of the 2H-Chromene-3-Carboxylate Scaffold
The 2H-chromene, or 2H-1-benzopyran, framework is a cornerstone of natural product and medicinal chemistry. When functionalized with a carboxylate group at the 3-position, the resulting 2H-chromene-3-carboxylate scaffold gains particular significance. This electron-withdrawing group modulates the electronic properties of the heterocyclic system, influencing its reactivity and, crucially, its interaction with biological targets.
Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant activities.[1][2] Their structural versatility allows for extensive chemical modification, making them attractive starting points for the development of novel therapeutic agents.[3] This guide will provide a comprehensive overview of the synthetic strategies developed over time to access this valuable class of compounds, from its historical roots to contemporary catalytic innovations.
A Historical Perspective: From Classical Condensations to Modern Catalysis
The history of 2H-chromene-3-carboxylate synthesis is intrinsically linked to the broader development of coumarin chemistry. Several classical name reactions, established in the late 19th and early 20th centuries, provided the initial blueprints for constructing the benzopyranone core.
The Perkin Reaction: An Early Foray into Coumarin Synthesis
Developed by William Henry Perkin in 1868, the Perkin reaction is a landmark in organic synthesis, providing a method for the formation of α,β-unsaturated aromatic acids.[4][5][6] While the archetypal Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, its application to salicylaldehyde using acetic anhydride laid the groundwork for coumarin synthesis.[6]
The mechanism is believed to proceed through an initial acetylation of the salicylaldehyde hydroxyl group, followed by an intramolecular aldol-type condensation, and subsequent dehydration to furnish the coumarin ring system.[7] Although not the most direct route to 3-carboxylated derivatives, the principles of intramolecular cyclization established by the Perkin reaction were foundational for subsequent methodologies.
The Pechmann Condensation: A Versatile Approach to 4-Substituted Coumarins
Discovered by Hans von Pechmann in 1883, the Pechmann condensation offers a more direct route to coumarins through the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2][8] This method is particularly effective for the synthesis of 4-substituted coumarins. The reaction is thought to proceed via transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.[1][8] The nature of the phenol, β-ketoester, and the acid catalyst all play a crucial role in the reaction's success.[2] While highly effective for many coumarin derivatives, its direct application for the primary synthesis of 2H-chromene-3-carboxylates is less common, as it typically introduces a substituent at the 4-position.
The Knoevenagel Condensation: A Cornerstone for 3-Substituted Coumarins
The Knoevenagel condensation, reported by Emil Knoevenagel in 1898, has emerged as one of the most important and widely used methods for the synthesis of coumarin-3-carboxylates.[9] This reaction involves the condensation of an o-hydroxybenzaldehyde (salicylaldehyde) with a compound containing an active methylene group, such as a malonic ester, in the presence of a basic catalyst.[10][11]
The causality behind this choice of reactants is clear: the salicylaldehyde provides the phenolic ring and the aldehyde functionality for the initial condensation, while the malonic ester provides the two-carbon unit that will form the C3 and C4 positions of the pyranone ring, with the ester group conveniently pre-installed at the C3 position. The use of a weak base, such as piperidine or an amine, is critical to deprotonate the active methylene compound, initiating the condensation, without causing undesired side reactions. The subsequent intramolecular cyclization (oxa-Michael addition) followed by elimination of water leads to the formation of the stable 2H-chromene-3-carboxylate.
The versatility and generally high yields of the Knoevenagel condensation have made it a workhorse in the synthesis of this class of compounds.[10][12] Modern variations often employ microwave irradiation or alternative catalysts to improve reaction times and yields.[13]
Key Synthetic Methodologies: A Practical Guide
This section provides a detailed look at two key methodologies for the synthesis of 2H-chromene-3-carboxylates: the classic Knoevenagel condensation and a modern rhodium-catalyzed C-H activation approach, highlighting the evolution of synthetic strategy.
Classical Approach: The Knoevenagel Condensation
The Knoevenagel condensation remains a highly reliable and practical method for the laboratory-scale synthesis of 2H-chromene-3-carboxylates. Its enduring appeal lies in the ready availability of starting materials and the straightforward reaction conditions.
-
Reactants:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of o-vanillin (1.0 eq) in ethanol, add diethyl malonate (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[10]
-
The successful synthesis of the target compound is validated through standard analytical techniques. The appearance of a crystalline solid with a sharp melting point is an initial positive indicator. Confirmation is achieved through spectroscopic analysis:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the vinyl proton at C4, the ethyl ester protons, and the methoxy group protons, with appropriate chemical shifts and coupling constants.
-
¹³C NMR: Will display the expected number of carbon signals, including the characteristic carbonyl carbons of the lactone and the ester.
-
IR Spectroscopy: Will exhibit strong absorption bands for the C=O stretching vibrations of the lactone and the ester moieties.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated molecular weight of the product.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation for 2H-chromene-3-carboxylate synthesis.
Modern Approach: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation
The field of transition-metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic systems is no exception. A notable modern approach to 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[14][15][16][17] This methodology offers a convergent and atom-economical route to the target scaffold.
This reaction utilizes N-phenoxyacetamides as the aromatic precursor and methyleneoxetanones as the three-carbon coupling partner.[14][15][16][17] The N-phenoxyacetamide directing group is crucial for the regioselective C-H activation at the ortho position of the phenoxy ring. The methyleneoxetanone serves as a novel three-carbon synthon, undergoing a selective alkyl C-O bond cleavage.[14][15][16][17]
-
Reactants and Reagents:
-
N-Phenoxyacetamide derivative (1.0 eq)
-
Methyleneoxetanone derivative (1.5 eq)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
CsOAc (1.0 eq)
-
Solvent (e.g., 1,4-dioxane or MeOH)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the N-phenoxyacetamide, [Cp*RhCl₂]₂, and CsOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent, followed by the methyleneoxetanone.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
The choice of a rhodium(III) catalyst is predicated on its well-established ability to effect C-H activation. The Cp* ligand provides steric bulk and electron-donating properties that stabilize the catalytic intermediates. The acetate base is essential for the concerted metalation-deprotonation step of C-H activation. The reaction is self-validating in that the formation of the product with the specific regiochemistry is a direct consequence of the directing group-assisted C-H activation, providing a high degree of predictability and trustworthiness in the outcome. The substrate scope has been shown to be broad, tolerating a variety of functional groups on both the N-phenoxyacetamide and the methyleneoxetanone.[14][15]
Diagram: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation Catalytic Cycle
Caption: Simplified catalytic cycle for the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylates.
Applications in Drug Development: A Scaffold of Promise
The 2H-chromene-3-carboxylate moiety is a recurring feature in molecules with diverse and potent biological activities. The ability to readily synthesize a wide range of derivatives has made this scaffold a focal point in many drug discovery programs.
Table 1: Biological Activities of Selected 2H-Chromene-3-Carboxylate Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference(s) |
| Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives | Antibacterial, Analgesic | Thiazolidinone conjugates | |
| 2H-chromene-3-carboxamide derivatives | Anticancer, Antimicrobial | - | [18] |
| Substituted 2H-chromene-3-carboxylates | Anti-inflammatory | Inhibition of carrageenan-induced edema | [10][12] |
| Ethyl 2-oxo-2H-chromene-3-carboxylate hydrazones | Precursors for heterocyclic synthesis with potential biological activity | - | [19][20] |
The derivatization of the carboxylate group, for instance, into amides or hydrazides, has proven to be a particularly fruitful strategy for expanding the biological activity profile of this scaffold.[18] These modifications can enhance binding to biological targets, improve pharmacokinetic properties, and lead to the discovery of novel therapeutic agents.
Conclusion and Future Outlook
The journey of the 2H-chromene-3-carboxylate scaffold from its conceptual origins in classical coumarin chemistry to its efficient construction via modern catalytic methods is a testament to the evolution of organic synthesis. The Knoevenagel condensation remains a robust and accessible method, while transition-metal-catalyzed approaches, such as the rhodium(III)-catalyzed C-H activation, offer novel and powerful strategies for its synthesis.
For researchers in drug development, the 2H-chromene-3-carboxylate core represents a versatile and promising platform for the design and synthesis of new bioactive molecules. The continued development of innovative synthetic methodologies will undoubtedly unlock new avenues for derivatization and lead to the discovery of the next generation of therapeutic agents based on this privileged scaffold.
References
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González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-29. [Link]
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Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(8), 9449-9461. [Link]
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Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]
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Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. [Link]
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González-González, A., et al. (2016). Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model. ResearchGate. [Link]
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Li, X. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3]. Organic Letters. [Link]
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 149-164. [Link]
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Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. [Link]
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Bodke, Y. D., et al. (2010). Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. Indian Journal of Chemistry, 49B, 823-827. [Link]
-
BYJU'S. Perkin Reaction Mechanism. [Link]
-
Owa, C. O., et al. (2020). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 13, 1-11. [Link]
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Al-Warhi, T., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]
-
Wang, H., et al. (2017). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 22(12), 2169. [Link]
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). IntechOpen. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
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A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. [Link]
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Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]
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Further Evidence for the Mechanism of Formation of. (n.d.). Sciforum. [Link]
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Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. [Link]
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Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). ChemistrySelect. [Link]
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Zhou, Z., et al. (2018). 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. PubMed. [Link]
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One-Pot Synthesis of Coumarin Derivatives. (n.d.). SciSpace. [Link]
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Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 2H-Chromene-3-Carboxylate
Abstract
This document provides a detailed guide for the synthesis of methyl 2H-chromene-3-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1][2] We delve into the prevalent and robust Knoevenagel condensation method, offering two detailed, field-proven protocols. The guide emphasizes the underlying chemical principles, causality behind experimental choices, and comprehensive characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented synthetic procedure.
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene (or 2H-1-benzopyran) framework is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[2] Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties, making them highly valuable in pharmaceutical research.[3] this compound serves as a versatile intermediate, allowing for further functionalization at the carboxylate group to generate diverse molecular libraries for drug screening and development. This guide focuses on its synthesis via the classic and highly efficient Knoevenagel condensation reaction.[4][5]
Primary Synthetic Strategy: The Knoevenagel Condensation
The most direct and reliable method for synthesizing 2H-chromene-3-carboxylates is the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, dimethyl malonate) to the carbonyl group of an aldehyde (salicylaldehyde), followed by a dehydration and intramolecular cyclization cascade.[5]
Reaction Principle & Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine. The base facilitates the deprotonation of the active methylene compound, dimethyl malonate, to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of salicylaldehyde. The crucial role of salicylaldehyde is its ortho-hydroxyl group, which participates in a subsequent intramolecular oxa-Michael addition to form the chromene ring. The final step is dehydration, which yields the stable, conjugated 2H-chromene product.
The mechanism unfolds as follows:
-
Enolate Formation: The basic catalyst deprotonates dimethyl malonate.
-
Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl group.
-
Intramolecular Cyclization: The phenoxide ion, formed from the deprotonation of the salicylaldehyde hydroxyl group, attacks the newly formed α,β-unsaturated system in an intramolecular fashion.[6][7]
-
Dehydration: Elimination of a water molecule leads to the final aromatic 2H-chromene ring system.
Caption: Figure 1: Mechanism of Knoevenagel Condensation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. Proper laboratory safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.
Protocol 1: Standard Piperidine-Catalyzed Synthesis in Ethanol
This protocol is a robust and widely used method that typically provides high yields.[8] The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.
Materials:
-
Salicylaldehyde (1.0 eq)
-
Dimethyl malonate (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 1.22 g, 10 mmol) and dimethyl malonate (e.g., 1.32 g, 10 mmol).
-
Solvation: Add 30 mL of anhydrous ethanol to the flask to dissolve the reactants. Stir the mixture until a clear solution is formed.
-
Catalyst Addition: Add piperidine (e.g., 0.1 mL, ~1 mmol) to the solution. Rationale: Piperidine acts as a base to catalyze the initial condensation between the aldehyde and the active methylene compound.[5]
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Cool the concentrated solution in an ice bath to induce crystallization of the product. d. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield pale yellow or white crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. A yield of 85-95% can be expected.[8][9]
Protocol 2: Synthesis using a Dean-Stark Apparatus
This modified protocol is particularly effective for driving the reaction to completion by continuously removing the water byproduct, thereby shifting the reaction equilibrium towards the product side.[10]
Materials:
-
Salicylaldehyde (1.0 eq)
-
Dimethyl malonate (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Acetic Acid (1 drop, co-catalyst)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, round-bottom flask
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Setup: Assemble a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.
-
Charging the Flask: Charge the flask with salicylaldehyde (e.g., 610 mg, 5 mmol), dimethyl malonate (e.g., 660 mg, 5 mmol), and 70 mL of toluene.
-
Catalyst Addition: Add piperidine (0.5 mL) and one drop of glacial acetic acid. Rationale: The acetic acid can protonate the intermediate aldol product, facilitating the subsequent dehydration step.
-
Azeotropic Distillation: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing for approximately 1-2 hours, or until no more water is collected.
-
Work-up and Isolation: a. After cooling the reaction mixture, remove the toluene via simple distillation or rotary evaporation. b. Transfer the residual oil to a beaker and cool it in an ice bath to induce precipitation. c. Collect the resulting solid by filtration, washing with a small amount of cold hexane.
-
Purification and Drying: Recrystallize the product from an ethyl acetate/hexane mixture and dry under vacuum.[9]
Caption: Figure 2: General Experimental Workflow.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data, extrapolated from closely related structures like the corresponding ethyl ester and other coumarin-3-carboxylates, are summarized below.[8][10][11]
Table 1: Analytical Data for this compound
| Analysis | Expected Result | Rationale/Key Features |
| Appearance | White to pale yellow crystalline solid | Confirms the solid-state nature of the pure compound. |
| Melting Point | Approx. 142 °C[9] | A sharp melting point range indicates high purity. |
| ¹H-NMR (CDCl₃) | δ ~3.9 ppm (s, 3H, -OCH₃)δ ~7.0-7.6 ppm (m, 4H, Ar-H)δ ~8.5 ppm (s, 1H, C4-H) | The singlet at ~3.9 ppm is characteristic of the methyl ester protons. The singlet at ~8.5 ppm is the diagnostic vinylic proton at the C4 position. |
| ¹³C-NMR (CDCl₃) | δ ~52 ppm (-OCH₃)δ ~116-135 ppm (Ar-C)δ ~145-155 ppm (C4, C8a)δ ~160-165 ppm (C=O, ester)δ ~170 ppm (C=O, lactone) | Confirms the presence of all carbon atoms, including the two distinct carbonyls and the methyl ester carbon. |
| FT-IR (KBr, cm⁻¹) | ~1700-1760 cm⁻¹ (C=O stretch, ester & lactone)~1610 cm⁻¹ (C=C stretch)~1200-1300 cm⁻¹ (C-O stretch) | Strong carbonyl peaks are the most prominent feature. |
| Mass Spec (HRMS) | C₁₁H₈O₄, Calculated m/z: 204.0423 | Provides the exact mass, confirming the molecular formula. |
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; impure reagents; moisture. | Ensure salicylaldehyde is fresh (distill if necessary). Use anhydrous solvents. Increase reaction time and monitor closely by TLC. Consider Protocol 2 with a Dean-Stark trap to remove water. |
| Oily Product / Failure to Crystallize | Presence of impurities or unreacted starting material. | Purify the crude oil via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Ensure complete removal of the solvent before attempting crystallization. |
| Dark Coloration of Reaction Mixture | Side reactions or decomposition at high temperatures. | Ensure the reflux temperature is not excessively high. Consider running the reaction at a slightly lower temperature for a longer duration. |
Conclusion
The Knoevenagel condensation of salicylaldehyde and dimethyl malonate is a highly effective and reliable method for the synthesis of this compound. Both the standard reflux in ethanol and the azeotropic removal of water using a Dean-Stark apparatus provide excellent yields of the desired product. The protocols outlined in this guide, coupled with rigorous characterization, offer a robust framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
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Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
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Grdadolnik, S. G., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), m1968. [Link]
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de Vleeschouwer, M., et al. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. [Link]
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Lambert, K. M., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Europe PMC. [Link]
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Naveen, S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]
-
Reyes-Pérez, V., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]
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Wang, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(3), 473-488. [Link]
-
Silva, A. M. G., et al. (2013). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. [Link]
-
Wang, X., et al. (2019). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]
-
Kaur, N. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches. Bentham Science Publishers. [Link]
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Makhubela, B. C. E., & van Otterlo, W. A. L. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2296–2314. [Link]
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ResearchGate. (2015). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. ResearchGate. [Link]
-
Stanic, Z., & Molnar, M. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. IntechOpen. [Link]
-
Makhubela, B. C. E., & van Otterlo, W. A. L. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
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Application Notes and Protocols: Methyl 2-oxo-2H-chromene-3-carboxylate and its Derivatives as Versatile Fluorescent Probes
Introduction: The Chromene Scaffold - A Workhorse in Fluorescence Sensing
The 2-oxo-2H-chromene (coumarin) core is a privileged scaffold in the world of fluorescent probes.[1][2] Its inherent photophysical properties, combined with a high degree of synthetic tractability, allow for the development of sensors tailored to a vast array of analytes and biological systems.[1] The electronic properties of the coumarin ring system are highly sensitive to substitution, making it an ideal platform for designing probes that exhibit changes in their fluorescence intensity or wavelength upon interaction with a target molecule or a change in their environment.[3] This document provides a detailed guide to the synthesis and application of methyl 2-oxo-2H-chromene-3-carboxylate and, more specifically, its hydroxylated analogue, methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, as a fluorescent probe for pH sensing and as a platform for developing more complex biosensors.
Core Compound Profile: Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
While the parent compound, methyl 2-oxo-2H-chromene-3-carboxylate, possesses inherent fluorescence, the introduction of a hydroxyl group at the 7-position dramatically enhances its utility as a fluorescent probe. This is due to the electron-donating nature of the hydroxyl group, which increases the quantum yield and modulates the photophysical properties in response to environmental changes, such as pH.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₅ | [2] |
| Appearance | White to light yellow solid | [6] |
| Excitation Maximum (pH 4.0) | ~342 nm | |
| Emission Maximum (pH 4.0) | ~447 nm | |
| Excitation Maximum (pH 9.0) | ~386 nm | |
| Emission Maximum (pH 9.0) | ~448 nm | |
| pKa | ~7.04 |
The significant shift in the excitation maximum upon deprotonation of the 7-hydroxyl group forms the basis of its application as a pH sensor.
Mechanism of Action: pH-Dependent Fluorescence
The fluorescence of 7-hydroxycoumarin derivatives is highly dependent on the protonation state of the 7-hydroxyl group.[4] In acidic to neutral conditions, the hydroxyl group is protonated, and the molecule exhibits fluorescence at a shorter wavelength. As the pH increases above the pKa of the hydroxyl group, it becomes deprotonated to form a phenolate. This phenolate is a much stronger electron-donating group, leading to a red-shift in the absorption (and excitation) spectrum and often an increase in fluorescence intensity.[4] This change in the electronic structure of the molecule upon deprotonation is the fundamental principle behind its use as a pH indicator.
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Application Notes and Protocols: Derivatization of Methyl 2-oxo-2H-chromene-3-carboxylate for Biological Assays
Introduction: The Prominence of the Chromene Scaffold in Drug Discovery
The 2-oxo-2H-chromene, or coumarin, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] These compounds have demonstrated a remarkable capacity to interact with diverse cellular targets, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3] The versatility of the chromene ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and the development of potent and selective therapeutic agents.[2]
This guide provides a comprehensive overview of the derivatization of a key intermediate, methyl 2-oxo-2H-chromene-3-carboxylate, for the generation of compound libraries for biological screening. We will delve into the synthetic rationale, provide detailed, field-proven protocols for key transformations, and outline the subsequent biological assays crucial for evaluating the therapeutic potential of the synthesized derivatives.
Synthetic Strategies: From Core Scaffold to Diverse Derivatives
The synthetic journey begins with the construction of the foundational methyl 2-oxo-2H-chromene-3-carboxylate. A common and efficient method for this is the Knoevenagel condensation of a salicylaldehyde with a malonic ester derivative.[4]
Caption: Synthetic workflow for methyl 2-oxo-2H-chromene-3-carboxylate and its derivatives.
Protocol 1: Synthesis of Methyl 2-oxo-2H-chromene-3-carboxylate
This protocol details the synthesis of the starting material via a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Crushed ice
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (0.01 mol, 1.22 g) and diethyl malonate (0.01 mol, 1.6 g) in ethanol.[4]
-
Add a catalytic amount of piperidine (2 ml) to the solution.[4]
-
Heat the mixture to reflux and maintain for 5 hours.[4]
-
After the reaction is complete, concentrate the solution to a smaller volume by removing the ethanol under reduced pressure.
-
Pour the concentrated reaction mixture onto crushed ice to precipitate the product.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of methyl 2-oxo-2H-chromene-3-carboxylate.[4]
-
Dry the purified product and determine the yield and melting point (expected m.p. 393–395 K).[4]
Rationale for Experimental Choices:
-
Piperidine: A basic catalyst is essential to deprotonate the active methylene group of diethyl malonate, initiating the condensation with the aldehyde.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the condensation and subsequent cyclization.
-
Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a pure product suitable for subsequent derivatization.
Derivatization at the C3-Position: Unlocking Biological Potential
The ester group at the C3-position of the chromene scaffold is a prime site for derivatization, allowing for the introduction of various functional groups that can significantly influence the biological activity of the molecule. Here, we focus on the synthesis of amide and hydrazide derivatives, which have shown considerable promise as anticancer and antimicrobial agents.[5][6]
Protocol 2: Synthesis of 2-oxo-2H-chromene-3-carboxamide Derivatives
This protocol describes the conversion of the methyl ester to a diverse library of amides by reacting it with various primary and secondary amines.
Materials:
-
Methyl 2-oxo-2H-chromene-3-carboxylate
-
Appropriate primary or secondary amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve methyl 2-oxo-2H-chromene-3-carboxylate (1 mmol, 218 mg) in hot ethanol (20 mL) in a round-bottom flask.[2]
-
Add the desired amine (1.2 mmol) to the solution.[2]
-
Reflux the reaction mixture for 6 hours. A precipitate may form during this time.[2]
-
After cooling, filter the precipitate and wash it with cold ethanol.[2]
-
Recrystallize the crude product from ethanol to yield the pure N-substituted-2-oxo-2H-chromene-3-carboxamide.[2]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, MS).
Rationale for Experimental Choices:
-
Reflux in Ethanol: The reaction between the ester and amine is often slow at room temperature. Refluxing in a suitable solvent like ethanol provides the necessary energy to drive the reaction to completion.
-
Excess Amine: Using a slight excess of the amine can help to push the equilibrium towards the product side, increasing the yield of the desired amide.
Protocol 3: Synthesis of 2-oxo-2H-chromene-3-carbohydrazide Derivatives
Hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and have demonstrated significant biological activities.
Materials:
-
Methyl 2-oxo-2H-chromene-3-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve methyl 2-oxo-2H-chromene-3-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the 2-oxo-2H-chromene-3-carbohydrazide.
Rationale for Experimental Choices:
-
Hydrazine Hydrate: This is the source of the hydrazinyl group that displaces the methoxy group of the ester.
-
Reflux: As with the amide synthesis, heating is typically required to achieve a reasonable reaction rate.
Biological Evaluation: Screening for Therapeutic Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Here, we provide protocols for three common in vitro assays: an anticancer cytotoxicity assay (MTT), an antimicrobial susceptibility test (agar well diffusion), and an antioxidant assay (DPPH).
Protocol 4: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized chromene derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale for Experimental Choices:
-
MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
DMSO: This solvent is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 5: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[9]
Materials:
-
Bacterial or fungal strains (e.g., Bacillus cereus, Candida albicans)
-
Nutrient agar or appropriate growth medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Solutions of the test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent alone)
Procedure:
-
Prepare sterile agar plates by pouring the molten agar into Petri dishes and allowing them to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[5]
Rationale for Experimental Choices:
-
Agar Well Diffusion: This method allows for the simultaneous testing of multiple compounds and provides a clear visual indication of antimicrobial activity.
-
Zone of Inhibition: The diffusion of the antimicrobial agent through the agar creates a concentration gradient. The diameter of the zone of inhibition is related to the susceptibility of the microorganism to the compound.
Protocol 6: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Materials:
-
DPPH solution in methanol
-
Methanol
-
Solutions of the test compounds in methanol
-
Positive control (e.g., ascorbic acid)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DP.PH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Rationale for Experimental Choices:
-
DPPH Radical: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or a hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow.
-
Spectrophotometry: The decrease in absorbance at 517 nm is directly proportional to the concentration of free radicals scavenged by the antioxidant.
Structure-Activity Relationship (SAR) Insights and Data Interpretation
The derivatization of the methyl 2-oxo-2H-chromene-3-carboxylate scaffold allows for the systematic exploration of structure-activity relationships. By comparing the biological activity data of a series of derivatives, researchers can identify key structural features that contribute to potency and selectivity.
Table 1: Anticancer Activity of 2-oxo-2H-chromene-3-carbohydrazide Derivatives
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 10c | H | 5-Br | Leukemia K562 | 9.44 ± 0.02 | [10] |
| 10f | 6-Br | 5-NO2 | HT-29 Colon Cancer | 7.98 ± 0.05 | [10] |
| 8b | 6-Br | H | HIV-1 Integrase | 0.014 | [11] |
| 8c | 6-Cl | H | HIV-1 Integrase | 0.013 | [11] |
From the data in Table 1, it can be observed that the introduction of electron-withdrawing groups, such as bromine and nitro groups, on the chromene and the hydrazide-linked phenyl ring can enhance the anticancer activity.[10]
Table 2: Antimicrobial Activity of 2H-chromene-3-carboxamide Derivatives
| Compound | Substituent | Test Organism | MIC (mg/mL) | Reference |
| 3a | - | Bacillus cereus | 0.062 | [5] |
| 3c | - | Bacillus cereus | 0.062 | [5] |
| 4c | - | Bacillus cereus | 0.062 | [5] |
| Streptomycin | - | Bacillus cereus | 0.125 | [5] |
The data in Table 2 indicates that several 2H-chromene-3-carboxamide derivatives exhibit potent antibacterial activity against Bacillus cereus, with MIC values lower than the standard antibiotic streptomycin.[5]
Conclusion
The derivatization of methyl 2-oxo-2H-chromene-3-carboxylate provides a versatile platform for the discovery of novel therapeutic agents. The protocols and insights provided in this guide offer a robust framework for the synthesis and biological evaluation of a diverse library of chromene derivatives. By systematically modifying the core scaffold and assessing the biological activity of the resulting compounds, researchers can elucidate critical structure-activity relationships and advance the development of new drug candidates with improved efficacy and safety profiles.
References
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Saeed, A., Ibrar, A., Arshad, M., & Bolte, M. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
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Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-77. [Link]
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Lončar, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]
-
Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Oxo-2H-chromene-3-carbohydrazide derivative (48) with antibacterial activity. ResearchGate. [Link]
-
Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 346-353. [Link]
-
El-Sayed, N. N. E., et al. (2012). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 4(2), 620-628. [Link]
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Mphahlele, M. J., et al. (2018). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. RSC Advances, 8(63), 36047-36058. [Link]
-
Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides. European Journal of Medicinal Chemistry, 70, 803-812. [Link]
-
Kumar, A., et al. (2021). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 11(52), 32939-32946. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Al-Majdhi, Y. R. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Holder, A. L. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]
-
Lončar, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate. [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Das, S. G., et al. (2013). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of Medicinal Chemistry, 56(22), 9036-9048. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. ResearchGate. [Link]
-
Khan, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1332. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]
-
Revue Roumaine de Chimie. (n.d.). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. [Link]
-
El-Gamal, A. A., & Al-Said, M. S. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 21(9), 1146. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). International Journal of Scientific & Technology Research, 7(9). [Link]
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Application Note & Protocol: Piperidine as a Catalyst in the Synthesis of Methyl 2H-Chromene-3-Carboxylate
Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene, or coumarin, framework is a privileged heterocyclic motif found in numerous natural products and synthetic molecules.[1] This structural unit is of significant interest to the pharmaceutical and agrochemical industries due to its wide array of biological activities, which include anticancer, anti-HIV, anticoagulant, antibacterial, and anti-inflammatory properties.[1][2][3] The synthesis of functionalized 2H-chromenes, such as methyl 2H-chromene-3-carboxylate, serves as a crucial starting point for the development of novel therapeutic agents and molecular probes.[4] This document provides a detailed guide on a robust and efficient method for synthesizing this key intermediate using piperidine as an organocatalyst.
The reaction proceeds via a Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, in this case, dimethyl malonate. Piperidine, a simple and inexpensive secondary amine, serves as a highly effective basic catalyst for this transformation, promoting the reaction under relatively mild conditions to afford the desired product in high yield.[1][5]
Catalytic Mechanism: Unraveling the Role of Piperidine
The synthesis of the 2H-chromene ring system in this context is a classic example of a domino reaction, initiated by a piperidine-catalyzed Knoevenagel condensation, followed by an intramolecular oxa-Michael addition.[6] Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle:
-
Enolate Formation: Piperidine, acting as a Brønsted-Lowry base, abstracts an acidic α-proton from the active methylene group of dimethyl malonate. This generates a highly nucleophilic enolate ion.
-
Knoevenagel Condensation:
-
The newly formed enolate attacks the electrophilic carbonyl carbon of salicylaldehyde, forming an alkoxide intermediate.
-
This intermediate is protonated by the piperidinium ion, regenerating the piperidine catalyst and forming a β-hydroxy adduct.
-
Subsequent dehydration (elimination of a water molecule), often facilitated by heat, yields an α,β-unsaturated intermediate (a benzylidene malonate derivative).
-
-
Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the salicylaldehyde moiety, now present as a phenoxide under the basic conditions, acts as an intramolecular nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated system in a conjugate addition reaction.
-
Cyclization and Tautomerization: This attack results in the formation of a six-membered heterocyclic ring, yielding the final methyl 2-oxo-2H-chromene-3-carboxylate product after tautomerization.
Theoretical studies on similar Knoevenagel condensations suggest that piperidine can also facilitate the reaction by forming an iminium ion with the aldehyde, which is more electrophilic than the carbonyl group itself.[7][8] The enolate then attacks this iminium ion.[7][8] Regardless of the precise pathway, piperidine's primary roles are to generate the nucleophilic enolate and facilitate the condensation and subsequent cyclization steps.
Caption: Figure 1: Catalytic Mechanism of 2H-Chromene Synthesis.
Experimental Protocol & Workflow
This protocol provides a reliable method for the synthesis of methyl 2-oxo-2H-chromene-3-carboxylate. The procedure has been optimized for high yield and purity.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Salicylaldehyde (≥98%) | Round-bottom flask (50 mL or 100 mL) |
| Dimethyl malonate (≥99%) | Reflux condenser |
| Piperidine (≥99%) | Magnetic stirrer and stir bar |
| Ethanol (95% or absolute) or Toluene | Heating mantle or oil bath |
| Hydrochloric acid (conc.) | Beaker (250 mL) |
| Deionized water | Büchner funnel and filter flask |
| Crushed ice | Filter paper |
Step-by-Step Synthesis Protocol
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (e.g., 1.22 g, 10 mmol) and dimethyl malonate (1.32 g, 10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask to dissolve the reactants.
-
Catalyst Addition: With gentle stirring, add piperidine (e.g., 0.5 mL, ~5 mmol) dropwise to the reaction mixture.
-
Heating and Reflux: Heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.[1] Maintain a gentle reflux with continuous stirring for 3 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Prepare a beaker containing approximately 100 g of crushed ice and 5 mL of concentrated HCl. Pour the reaction mixture slowly into the beaker while stirring. A solid precipitate should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 25 mL) to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. A typical yield for this reaction is in the range of 80-90%.[1]
Note: Some protocols may use toluene as a solvent with a Dean-Stark apparatus to remove water as it forms, which can drive the reaction to completion.[2] However, the ethanol procedure is often simpler and provides excellent yields.
Data Presentation and Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Salicylaldehyde:Malonate) | 1:1 | Ensures complete consumption of the limiting reagent. |
| Catalyst Loading (Piperidine) | 0.5 equivalents | Sufficient to catalyze the reaction efficiently without promoting side reactions. |
| Solvent | Ethanol | Good solvent for reactants; allows for easy precipitation of the product upon work-up. |
| Temperature | ~80°C (Reflux) | Provides sufficient energy to overcome the activation barrier for condensation and dehydration. |
| Reaction Time | 3 - 5 hours | Typically sufficient for the reaction to reach completion. |
| Expected Yield | 80 - 90% | Reflects the efficiency of the piperidine-catalyzed pathway.[1] |
Spectroscopic and Physical Data for Methyl 2-oxo-2H-chromene-3-carboxylate
| Analysis Type | Expected Data |
| Appearance | Colorless or white crystals |
| Melting Point | 120-122 °C (Literature values may vary slightly) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.56 (s, 1H, C4-H), 7.69-7.63 (m, 2H, Ar-H), 7.39-7.34 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).[9] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 163.1, 156.8, 155.2, 148.7, 134.4, 129.5, 124.9, 118.3, 117.9, 116.8, 52.5.[9] |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1770 (Lactone C=O), ~1730 (Ester C=O), ~1610 (C=C).[9] |
| MS (ESI) | m/z: 205.05 [M+H]⁺ for C₁₁H₈O₄ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient catalyst. | 1. Extend the reflux time and monitor by TLC. 2. Use freshly distilled salicylaldehyde if it appears oxidized (dark color). 3. Ensure the correct amount of piperidine is added. |
| Product is an Oil, Fails to Crystallize | 1. Presence of unreacted starting materials or oily byproducts. 2. Insufficient acidification during work-up. | 1. Purify the crude product using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). 2. Ensure the aqueous solution is acidic (pH < 2) before filtration. |
| Broad or Unclean NMR Spectrum | 1. Residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Re-perform the recrystallization step, ensuring slow crystal growth. |
References
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Barišić, L., & Primožič, I. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(21), 6485. Available from: [Link]
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Antipin, R., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), m1968. Available from: [Link]
-
Valle-Serafin, L. G., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Catalysts, 12(8), 834. Available from: [Link]
-
Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. Available from: [Link]
-
Li, J., et al. (2022). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 27(4), 1197. Available from: [Link]
-
Acevedo-Soto, E., et al. (2018). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 122(3), 1235-1242. Available from: [Link]
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Reddy, T. J., et al. (2012). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Organic & Biomolecular Chemistry, 10(33), 6643-6650. Available from: [Link]
-
Acevedo-Soto, E., et al. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available from: [Link]
-
Bollikolla, H. B., et al. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology, 4(1), 963-971. Available from: [Link]
-
Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 158-164. Available from: [Link]
-
Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Available from: [Link]
-
Kaye, P. T., & Nocanda, X. W. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 126-140. Available from: [Link]
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Application Notes and Protocols for the Synthesis and Biological Evaluation of Coumarins
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Enduring Potential of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry, found extensively in nature and serving as the foundation for a multitude of synthetic derivatives.[1] Their unique chemical structure, a fusion of a benzene and α-pyrone ring, allows for diverse functionalization, enabling the fine-tuning of their physicochemical and biological properties.[2] This versatility has led to the development of coumarin-based compounds with a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3]
The driving force behind synthesizing new coumarin derivatives is the potential to enhance their therapeutic efficacy and address challenges like antimicrobial resistance.[4] For instance, the core coumarin structure can bind to the B subunit of bacterial DNA gyrase, inhibiting its ATPase activity and thereby exerting an antibacterial effect.[4] Furthermore, their antioxidant properties are often attributed to their ability to scavenge free radicals, a capacity that is highly dependent on the substitution pattern on the benzopyrone ring.[5][6] Hydroxyl substitutions, in particular, are known to significantly enhance radical scavenging activity.[7][8]
This guide provides a Senior Application Scientist's perspective on the efficient synthesis of coumarin derivatives and the rigorous evaluation of their antimicrobial and antioxidant potential. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for reproducibility and reliability.
Part 1: Synthesis of Coumarin Derivatives
The synthesis of a coumarin library is the first critical step in exploring structure-activity relationships (SAR). The choice of synthetic route depends on the desired substitution pattern and available starting materials. Here, we detail two of the most robust and versatile methods: the Pechmann Condensation and the Knoevenagel Condensation.
Diagram: General Workflow for Coumarin Synthesis and Evaluation
Caption: From synthesis to activity: a typical research workflow.
Protocol 1: Pechmann Condensation for 4-Substituted Coumarins
The Pechmann condensation is a classic and reliable method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.[9] The acid catalyst plays a dual role: it facilitates both the initial transesterification and the subsequent dehydrating cyclization.[10]
Rationale: This method is particularly effective for producing coumarins with substitution at the C4 position. Modern variations using microwave irradiation or green catalysts can significantly reduce reaction times and improve yields.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask suitable for the reaction scale, combine an appropriately substituted phenol (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Catalyst Addition: Cautiously add the acid catalyst. While concentrated sulfuric acid is traditional, solid acid catalysts or milder acids like methanesulfonic acid are often used in modern protocols to simplify work-up.[10][11] The amount should be catalytic but sufficient to drive the reaction (e.g., 3 mol% InCl₃ under solvent-free ball-milling conditions is a reported green alternative).[11]
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture in an oil bath at a temperature appropriate for the specific substrates (typically 60-100 °C), monitoring progress by Thin Layer Chromatography (TLC).[12]
-
Microwave Irradiation: For an accelerated process, perform the reaction in a microwave reactor, often reaching completion in minutes rather than hours.[12]
-
-
Reaction Quenching and Product Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice or into cold water. The crude coumarin product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst and other water-soluble impurities. The primary method of purification is recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield the pure coumarin derivative.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including TLC, melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[12][13]
Protocol 2: Knoevenagel Condensation for 3-Substituted Coumarins
The Knoevenagel condensation is a highly versatile method for creating C-C bonds and is particularly useful for synthesizing 3-substituted coumarins.[14] The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine or L-proline.[14][15]
Rationale: This approach offers direct access to coumarin-3-carboxylic esters and other C3-functionalized analogs, which are important intermediates for more complex molecules.[16] The use of greener catalysts and conditions, such as microwave assistance, has made this reaction more efficient and environmentally friendly.[14]
Step-by-Step Protocol:
-
Reagent Setup: In a suitable flask, dissolve the substituted salicylaldehyde (1.0 eq) and the active methylene compound (e.g., diethyl malonate, 1.2 eq) in a minimal amount of an appropriate solvent, such as ethanol or acetonitrile.[16]
-
Catalyst Introduction: Add a catalytic amount of a weak base. L-proline is an excellent, environmentally benign choice.[16] Piperidine is also commonly used.[14]
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (can range from a few hours to 18 hours, depending on the substrates).[16] Monitor the reaction's progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product can often be isolated directly by crystallization at a low temperature (e.g., 4 °C) or by precipitation after adding a non-polar solvent like diethyl ether.[16]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a solvent like ethanol. The advantage of many modern Knoevenagel protocols is that they often yield a product pure enough to not require column chromatography.[16]
-
Characterization: Verify the structure and purity of the final product using the standard suite of analytical techniques (TLC, melting point, NMR, IR, MS).[13]
Part 2: Biological Evaluation Protocols
Once a library of pure coumarin derivatives has been synthesized and characterized, the next stage is to screen them for biological activity. The following protocols are standard, robust methods for assessing antimicrobial and antioxidant properties.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[18][19]
Rationale: This method provides a quantitative measure of a compound's potency, which is essential for SAR studies. It is more informative than qualitative methods like disk diffusion and is amenable to testing multiple compounds against various microbial strains simultaneously. The protocol must be followed rigorously, as variations in inoculum size, media, or incubation conditions can significantly affect the results.[17]
Caption: Key steps in the broth microdilution assay for MIC.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Microorganisms: Use standard reference strains (e.g., Staphylococcus aureus ATCC 25923 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
-
-
Inoculum Preparation:
-
From a fresh overnight culture plate, pick 3-4 colonies and suspend them in sterile saline.[17]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]
-
-
Plate Setup and Compound Dilution:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[20]
-
Prepare stock solutions of your synthesized coumarins in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the coumarin stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column.
-
-
Controls:
-
Positive Control (Growth Control): Wells containing MHB and the bacterial inoculum, but no coumarin derivative.
-
Negative Control (Sterility Control): Wells containing only MHB to check for contamination.[20]
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no inhibitory effect on its own.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the negative control) with the standardized bacterial suspension. The final volume in each well should be uniform.
-
Cover the plate and incubate at 37°C for 18-24 hours.[20]
-
-
Reading the MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the coumarin derivative where no turbidity (bacterial growth) is observed.[17]
-
Protocol 4: Antioxidant Capacity - DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.[21] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant that can donate a hydrogen atom.[22]
Rationale: This spectrophotometric assay is simple, sensitive, and provides a good initial assessment of antioxidant potential.[23] The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Caption: Antioxidants neutralize the purple DPPH radical.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Test Samples: Prepare serial dilutions of the synthesized coumarins in methanol.
-
Standard: Prepare serial dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Add a small volume of the test sample or standard dilutions (e.g., 20 µL) to the wells.
-
For the control (A_control), add 20 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [21]
-
Plot the % Inhibition against the concentration of the coumarin derivative.
-
Determine the IC₅₀ value (the concentration required for 50% inhibition) from the graph using regression analysis.
-
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives and understanding structure-activity relationships.
Table 1: Example Data for Antimicrobial Activity of Synthesized Coumarins
| Compound ID | Structure Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| C-01 | Unsubstituted | >128 | >128 |
| C-02 | 7-hydroxy | 64 | 128 |
| C-03 | 7-hydroxy-4-methyl | 32 | 64 |
| C-04 | 6-nitro | 16 | 32 |
| Ampicillin | (Positive Control) | 0.5 | 4 |
Table 2: Example Data for Antioxidant Activity of Synthesized Coumarins
| Compound ID | Structure Modification | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| C-01 | Unsubstituted | >200 | >200 |
| C-02 | 7-hydroxy | 45.2 | 38.7 |
| C-03 | 7,8-dihydroxy | 15.8 | 12.1 |
| C-04 | 7-methoxy | 112.5 | 130.2 |
| Ascorbic Acid | (Positive Control) | 25.5 | 21.9 |
Interpretation Insights: From these example tables, a researcher could infer that the addition of a hydroxyl group at the C7 position (C-02) imparts moderate antimicrobial and significant antioxidant activity. Further substitution with a methyl group (C-03) or a second hydroxyl group (C-03 in Table 2) enhances this activity, pointing towards a positive structure-activity relationship for these functionalities.
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- Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). MDPI.
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Application Notes & Protocols for the One-Pot Synthesis of Coumarin Derivatives Using Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Coumarin derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material sciences. Traditional synthetic routes to these scaffolds often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. This application note provides a comprehensive guide to the one-pot synthesis of coumarin derivatives utilizing microwave irradiation, a green chemistry approach that offers significant advantages over conventional heating methods. We will delve into the mechanistic underpinnings of microwave-assisted synthesis and provide detailed, field-proven protocols for the Pechmann condensation and Knoevenagel condensation reactions. This guide is designed to equip researchers with the necessary knowledge to efficiently synthesize diverse coumarin libraries, accelerating discovery and development programs.
Introduction: The Power of Microwave-Assisted Organic Synthesis (MAOS)
Coumarins, or 1-benzopyran-2-ones, are a prominent family of oxygen-containing heterocycles. Their derivatives have demonstrated a wide array of therapeutic applications, including antibacterial, anti-inflammatory, antioxidant, anticoagulant, and anticancer activities.[1] The growing demand for novel coumarin-based compounds necessitates the development of efficient and sustainable synthetic methodologies.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[2][3] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[2][4][5]
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[3][4][5]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, creating an electric current. The resistance to this flow of ions results in frictional heating.[4][5]
This direct and efficient energy transfer often leads to dramatic reductions in reaction times, increased product yields, and improved product purity.[2][3][6] Furthermore, MAOS often enables reactions to be performed under solvent-free conditions, aligning with the principles of green chemistry.[2][7]
Experimental Section: One-Pot Synthesis of Coumarins
This section provides detailed protocols for two of the most widely used methods for one-pot coumarin synthesis under microwave irradiation: the Pechmann condensation for 4-substituted coumarins and the Knoevenagel condensation for 3-substituted coumarins.
Pechmann Condensation: Synthesis of 4-Methylcoumarin Derivatives
The Pechmann condensation is a classic and straightforward method for synthesizing 4-substituted coumarins from phenols and β-ketoesters in the presence of an acid catalyst.[1][8][9] Microwave irradiation significantly accelerates this reaction, often allowing for solvent-free conditions.[10][11][12]
The reaction proceeds through an initial acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated aromatic ring onto the carbonyl carbon. A final dehydration step yields the coumarin product.[8] The use of a solid acid catalyst, such as Amberlyst-15 or oxalic acid, simplifies product purification and catalyst recovery.[1][10]
Caption: Generalized mechanism of the acid-catalyzed Pechmann condensation.
This protocol is adapted from a solvent-free method using a heterogeneous solid acid catalyst.[1]
Materials:
-
Resorcinol (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Amberlyst-15 (0.250 g)
-
Microwave reactor (e.g., FlexiWave Milestone Lab Microwave or similar)
-
50 mL microwave reaction tube with a magnetic stirring bar
-
Absolute ethanol
-
Aqueous ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 50 mL microwave reaction tube equipped with a magnetic stirring bar, combine resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and Amberlyst-15 (0.250 g).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 130°C for 20 minutes with stirring.[1] The power should be adjusted to maintain the target temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add absolute ethanol to the solidified mixture and filter to recover the catalyst.
-
Purification: The filtrate can be analyzed by GC-MS. Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the crude solid from aqueous ethanol to obtain the pure 7-hydroxy-4-methylcoumarin.
The following table summarizes typical results for the Pechmann condensation under microwave irradiation with different phenols and catalysts.
| Phenol | Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Resorcinol | Amberlyst-15 | 20 | 130 | 97 | [1] |
| Phenol | Amberlyst-15 | 20 | 130 | 43 | [1] |
| Resorcinol | FeF₃ | 7 | N/A | 95 | [13][14][15] |
| Substituted Phenols | Oxalic Acid | N/A | N/A | High | [10][11] |
Knoevenagel Condensation: Synthesis of 3-Substituted Coumarins
The Knoevenagel condensation provides an efficient route to 3-substituted coumarins through the reaction of a salicylaldehyde derivative with an active methylene compound.[16] This method is particularly amenable to microwave-assisted, one-pot procedures.[16][17]
The reaction is typically catalyzed by a base, such as piperidine or ammonium acetate, and proceeds through a tandem Knoevenagel condensation and intramolecular cyclization. The use of microwave irradiation accelerates both steps, leading to rapid product formation.
Caption: A simplified workflow for the one-pot Knoevenagel synthesis of coumarins.
This protocol is based on a solvent-free Knoevenagel condensation using a solid support.[16]
Materials:
-
Salicylaldehyde derivative (e.g., salicylaldehyde, 100 mmol)
-
Active methylene compound (e.g., dimethyl malonate, 110 mmol)
-
Ammonium acetate
-
Basic alumina or silica gel
-
Microwave reactor
-
Open vessel suitable for microwave synthesis
Procedure:
-
Adsorption: In a suitable container, thoroughly mix the salicylaldehyde derivative, the active methylene compound, and ammonium acetate with basic alumina or silica gel.
-
Microwave Irradiation: Place the open vessel containing the mixture in the microwave reactor. Irradiate at a suitable power level for a short duration (typically 1-10 minutes).[17] The reaction progress can be monitored by observing the physical state of the mixture.
-
Work-up: After cooling, the product can be extracted from the solid support using an appropriate solvent (e.g., ethanol).
-
Purification: Evaporate the solvent and recrystallize the crude product from a suitable solvent to obtain the pure 3-substituted coumarin.
Microwave-assisted Knoevenagel condensation typically affords high yields of 3-substituted coumarins in very short reaction times.
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Reaction Time (s) | Yield (%) | Reference |
| Salicylaldehyde | Malononitrile | Piperidine | 10 | 89 | [17] |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 1 (min) | 94 | [17] |
| 2-Hydroxy-1-naphthaldehyde | Malononitrile | Piperidine | 4 | 76 | [17] |
| Salicylaldehyde | Dimethyl malonate | Ammonium acetate | N/A | High | [16] |
Discussion: Advantages and Considerations
The adoption of microwave irradiation for the one-pot synthesis of coumarin derivatives offers several compelling advantages:
-
Rate Acceleration: Reaction times are often reduced from hours to minutes.[4][6]
-
Higher Yields: Improved energy transfer and reduced side reactions frequently lead to higher product yields.[2][3][6]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional heating methods.[7]
-
Green Chemistry: The ability to perform reactions under solvent-free conditions reduces waste and environmental impact.[2][5]
-
Simplified Work-up: Cleaner reactions often lead to simpler purification procedures.[11]
Considerations for Method Development:
-
Solvent Choice: While solvent-free is ideal, if a solvent is necessary, polar solvents that efficiently absorb microwave radiation are preferred.
-
Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency. Both homogeneous and heterogeneous catalysts have been successfully employed.[1][8][9] Heterogeneous catalysts offer the advantage of easy separation and potential for recycling.[1]
-
Safety: Microwave reactions in sealed vessels can generate significant pressure. It is crucial to use appropriate microwave reactors with pressure and temperature monitoring capabilities.[7]
Conclusion
The one-pot synthesis of coumarin derivatives under microwave irradiation is a powerful and efficient strategy for medicinal and materials chemists. The protocols outlined in this application note for the Pechmann and Knoevenagel condensations provide robust starting points for the synthesis of a wide range of coumarin scaffolds. By leveraging the principles of microwave-assisted organic synthesis, researchers can accelerate their discovery programs while adhering to the principles of green chemistry.
References
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Garcés-Pineda, F. A., et al. (2020). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 25(1), 189. [Link]
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Shaikh, A. A., et al. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(3), 103654. [Link]
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Sharma, D., et al. (2020). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin derivatives. Indian Journal of Chemical Technology, 27(2), 163-169. [Link]
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Dubey, A. S. (2020). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin derivatives. ResearchGate. [Link]
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Borah, P. (2019). One-Pot Synthesis of Coumarin Derivatives. IntechOpen. [Link]
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Tümen, F. (2018). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Mini-Reviews in Organic Chemistry, 15(5), 374-386. [Link]
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Soni, R., & Dutt, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ChemistrySelect, 8(31), e202301416. [Link]
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Vahabi, V., & Hatamjafari, F. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13093-13103. [Link]
-
Borah, P. (2019). One-Pot Synthesis of Coumarin Derivatives. ResearchGate. [Link]
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Singh, S., & Singh, J. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews, 6(1), 747-756. [Link]
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Vahabi, V., & Hatamjafari, F. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. PMC. [Link]
-
Hatamjafari, F. (2012). One-pot preparation of coumarins by Knoevenagel condensation in solvent-free condition under microwave irradiation. ResearchGate. [Link]
-
Vahabi, V., & Hatamjafari, F. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13093-13103. [Link]
-
Shaikh, A. A., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(3), 103654. [Link]
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de la Hoz, A., et al. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 5(3), 321-326. [Link]
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- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
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- 11. <strong>One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin derivatives</strong> | Sharma | Indian Journal of Chemical Technology (IJCT) [op.niscair.res.in]
- 12. benthamdirect.com [benthamdirect.com]
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- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
The Versatile Scaffold: Methyl 2-oxo-2H-chromene-3-carboxylate in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Enduring Appeal of the Coumarin Core
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of oxygen-containing heterocycles, ubiquitously found in nature and renowned for their broad spectrum of biological activities.[1] This inherent bioactivity, spanning from anticoagulant and anti-inflammatory to anticancer and antimicrobial properties, has established the coumarin nucleus as a cornerstone in medicinal chemistry and drug discovery.[1][2] Among the myriad of coumarin derivatives, methyl 2-oxo-2H-chromene-3-carboxylate stands out as a particularly versatile and powerful building block for the synthesis of a diverse array of more complex heterocyclic systems. Its unique electronic and structural features, characterized by an electrophilic α,β-unsaturated lactone system and a readily functionalizable ester group, provide a rich platform for a multitude of chemical transformations.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-oxo-2H-chromene-3-carboxylate in the synthesis of novel heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these transformations.
The Strategic Importance of Methyl 2-oxo-2H-chromene-3-carboxylate
The synthetic utility of methyl 2-oxo-2H-chromene-3-carboxylate stems from its multiple reactive sites. The C4 position is susceptible to nucleophilic attack, the C3-C4 double bond can participate in cycloaddition and Michael addition reactions, and the ester at the C3 position can be readily converted into other functional groups, such as amides and hydrazides. This multi-faceted reactivity allows for the construction of a wide variety of fused and appended heterocyclic systems, each with the potential for unique pharmacological profiles.
Synthesis of the Starting Material: A Foundational Protocol
The journey into the diverse world of coumarin-based heterocycles begins with the efficient synthesis of the starting material, methyl 2-oxo-2H-chromene-3-carboxylate. The most common and reliable method is the Knoevenagel condensation of a salicylaldehyde derivative with a malonic ester.
Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
This protocol details the synthesis of the ethyl ester, which is analogous to the methyl ester and equally versatile.
Materials:
-
Salicylaldehyde
-
Diethyl malonate (malonic ester)
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Ethanol
-
Ice
Procedure: [3]
-
To a 250 mL round-bottom flask, add salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), piperidine (0.5 mL), one drop of glacial acetic acid, and 70 mL of toluene.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux for approximately one hour, continuously removing the water and ethanol generated as byproducts.
-
After the reaction is complete (monitored by TLC), remove the toluene by simple distillation.
-
Transfer the remaining residue to a beaker and cool in an ice bath to induce precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The resulting product, ethyl 2-oxo-2H-chromene-3-carboxylate, should be a crystalline solid. The reported yield is 84% with a melting point of 92–93 °C.[3]
Expert Insight: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing water, which is a byproduct of the condensation. Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation.
Building Complexity: Synthesis of N-Substituted Carboxamides
A straightforward and highly effective method to introduce diversity is the amidation of the carboxylate group. This reaction allows for the incorporation of a wide range of functionalities, significantly impacting the biological activity of the resulting compounds.
Protocol 2: Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
This protocol exemplifies the synthesis of a specific N-substituted carboxamide with potential applications in targeting monoamine oxidases.[2]
Materials:
-
Ethyl 2-oxo-2H-chromene-3-carboxylate
-
2-(4-Methoxyphenyl)ethan-1-amine
-
Ethanol
Procedure: [2]
-
In a round-bottom flask, dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol, 218 mg) in 20 mL of hot ethanol.
-
To this solution, add 2-(4-methoxyphenyl)ethan-1-amine (1.2 mmol, 181.0 mg).
-
Reflux the mixture for 6 hours. A white precipitate should form during this time.
-
After cooling, filter the precipitate, recrystallize from ethanol, and dry under vacuum.
-
The final product, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, is obtained as a yellow solid in a reported yield of 94%.[2]
Mechanism Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen of 2-(4-methoxyphenyl)ethan-1-amine attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated, forming the more stable amide bond. The use of a slight excess of the amine can help to drive the reaction to completion.
The Challenge of Hydrazide Formation: A Case Study in Reactivity
The synthesis of 2-oxo-2H-chromene-3-carbohydrazide, a seemingly simple transformation from the corresponding ester, presents a significant synthetic challenge that highlights the nuanced reactivity of the coumarin system. This intermediate is highly desirable as a precursor for pyrazole and other nitrogen-containing heterocycles. However, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate often leads to unexpected ring-opening products.
The Unexpected Outcome: Formation of Salicylaldehyde Azine and Malonohydrazide
Instead of the expected simple substitution, the reaction with hydrazine hydrate can lead to the cleavage of the lactone ring.
Reaction Protocol: [3]
-
A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate (10 mmol) and hydrazine hydrate (25 mmol) in absolute ethanol (50 mL) is heated under reflux for 2 hours.
Observed Products: [3]
-
Salicylaldehyde azine: Forms as a yellow precipitate (48% yield).
-
Malonohydrazide: Isolated from the filtrate (86% yield).
Mechanistic Explanation: The formation of these products indicates that the hydrazine attacks not only the ester but also the electrophilic C4 position of the coumarin ring, leading to a cascade of reactions that ultimately results in the cleavage of the pyrone ring. This serves as a critical lesson in the reactivity of this scaffold and underscores the importance of carefully considering reaction conditions and the nature of the nucleophile.
Forging Fused Systems: Synthesis of Coumarin-Pyrazole Derivatives
Despite the challenges in isolating the carbohydrazide intermediate, it is possible to synthesize coumarin-pyrazole fused systems. This often involves a one-pot or sequential reaction where the hydrazide is formed in situ and immediately reacts further.
Protocol 3: Synthesis of 5-Amino-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbonitrile
This protocol demonstrates the synthesis of a pyrazole-fused coumarin derivative from the corresponding carbohydrazide, which itself can be synthesized under specific conditions.
Part A: Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide [4]
Materials:
-
Ethyl 2-oxo-2H-chromene-3-carboxylate
-
Hydrazine hydrate
-
Piperidine (catalyst)
Procedure: [4]
-
Reflux a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in the presence of a catalytic amount of piperidine.
-
Note: Careful control of reaction time and temperature is crucial to favor the formation of the hydrazide over ring-opening products. The original literature should be consulted for precise conditions as this reaction is sensitive.
Part B: Synthesis of the Pyrazole Derivative [4]
Materials:
-
2-Oxo-2H-chromene-3-carbohydrazide
-
Malononitrile
Procedure: [4]
-
React the 2-oxo-2H-chromene-3-carbohydrazide with malononitrile.
-
The reaction proceeds via a condensation and subsequent cyclization to form the 5-amino-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbonitrile.
Mechanistic Pathway: The formation of the pyrazole ring involves the reaction of the hydrazide with a 1,3-dicarbonyl equivalent (in this case, malononitrile). The nucleophilic nitrogen of the hydrazide attacks one of the nitrile groups, and a subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring.
Summary of Synthetic Applications
The following table summarizes the key synthetic transformations of methyl (or ethyl) 2-oxo-2H-chromene-3-carboxylate discussed in this note.
| Starting Material | Reagent(s) | Product Type | Yield (%) | Reference |
| Salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid | Ethyl 2-oxo-2H-chromene-3-carboxylate | 84 | [3] |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | N-Substituted Carboxamide | 94 | [2] |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Salicylaldehyde azine, Malonohydrazide | 48, 86 | [3] |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate, Piperidine | 2-Oxo-2H-chromene-3-carbohydrazide | Variable | [4] |
| 2-Oxo-2H-chromene-3-carbohydrazide | Malononitrile | Coumarin-Pyrazole Derivative | Not Reported | [4] |
Conclusion and Future Outlook
Methyl 2-oxo-2H-chromene-3-carboxylate is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its strategic application allows for the generation of novel molecular architectures with significant potential in drug discovery and materials science. While some transformations, such as the formation of the carbohydrazide, require careful optimization to avoid undesired side reactions, the exploration of its reactivity continues to yield innovative synthetic methodologies. The protocols and insights provided in this application note serve as a robust foundation for researchers looking to harness the synthetic power of this remarkable coumarin derivative. Future research will undoubtedly uncover new reaction pathways and applications for this valuable scaffold, further solidifying its importance in the field of heterocyclic chemistry.
References
-
Al-Ostoot, F. H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2035-2045. [Link]
-
Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
-
Molbank. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]
-
National Center for Biotechnology Information. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. PubChem. [Link]
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and anti-inflammatory activity of coumarin derivatives. Journal of medicinal chemistry, 48(20), 6400-6408.
- Thakur, A., et al. (2021). A comprehensive review on the synthesis and therapeutic perspectives of coumarin-scaffold fused with heterocyclic motifs. Bioorganic Chemistry, 114, 105128.
- Stefanachi, A., et al. (2018). Coumarin: A natural, privileged and versatile scaffold for bioactive compounds. Molecules, 23(2), 250.
- Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46.
- Lacy, A., & O'Kennedy, R. (2004). Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Current pharmaceutical design, 10(31), 3797-3811.
-
Jadhav, S. D., et al. (2021). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Development, Challenges, and Opportunities. Current Organic Synthesis, 18(6), 578-601. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2H-Chromene-3-Carboxylate Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2H-chromene-3-carboxylate and its derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common experimental hurdles.
Core Synthesis Overview: The Knoevenagel Condensation
The synthesis of this compound and related coumarins is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, in this case, dimethyl malonate, typically in the presence of a basic catalyst.[1][2][3] The reaction proceeds via a tandem Knoevenagel condensation and intramolecular cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
1. Catalyst Choice and Concentration: The choice and amount of catalyst are critical. While piperidine is commonly used, piperidine acetate can lead to better yields by mitigating side reactions.[4] In some cases, the absence of a catalyst results in very low yields.[4] The use of a Lewis acid catalyst like lithium sulfate (LiSO₄) in conjunction with a base has been shown to significantly improve reaction efficiency.[4] More modern, environmentally friendly catalysts like choline chloride in water or phosphotungstic acid under microwave irradiation have also been reported to give high yields.[1][2][3]
Troubleshooting Steps:
-
If using piperidine with unsatisfactory results (e.g., ~50% yield), consider switching to piperidine acetate.[4]
-
Introduce a co-catalyst. For instance, adding 10 mol% of LiSO₄ can dramatically increase the yield.[4]
-
Explore alternative catalytic systems. For a greener approach, consider using choline chloride in an aqueous medium.[1][3]
2. Solvent and Temperature: The reaction environment plays a crucial role. While ethanol is a common solvent, toluene can also be effective, especially when water removal is necessary.[5][6] Some protocols have demonstrated high yields under solvent-free conditions, particularly with microwave irradiation, which can also reduce reaction times.[1][2] The reaction temperature should be optimized; for instance, using an ultrasonic bath at 50°C for a short duration (e.g., 15 minutes) has been shown to be effective.[4]
3. Water Removal: The condensation step of the reaction generates water. If not removed, water can inhibit the reaction from proceeding to completion, thus lowering the yield.[4]
Troubleshooting Steps:
-
If running the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5]
-
Consider using a drying agent if applicable to your specific reaction setup, though this is less common for this synthesis.
4. Reagent Purity: Ensure the salicylaldehyde is free from oxidation products (like salicylic acid) and that the dimethyl malonate is of high purity. Old or improperly stored reagents can significantly impact the reaction outcome.
Question 2: The reaction is very slow or does not go to completion. How can I increase the reaction rate?
A sluggish reaction can often be accelerated by adjusting the catalytic system or the energy input.
1. Enhance Catalysis: As mentioned, the catalyst is key. A weak base or an insufficient amount of catalyst can lead to slow conversion. The combination of a base and a Lewis acid can provide a synergistic effect, enhancing the rate.
2. Increase Energy Input:
-
Thermal Energy: Gently refluxing the reaction mixture is a common practice.[6] However, be mindful that excessive heat can lead to side product formation.
-
Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times from hours to minutes and often improves yields.[2]
-
Ultrasonication: The use of an ultrasonic bath can also accelerate the reaction, as demonstrated by protocols using this technique at 50°C.[4]
Troubleshooting Workflow for Low Yield/Slow Reaction:
Caption: Troubleshooting workflow for low yield.
Question 3: My TLC shows multiple spots, and the crude product is impure. What are the likely side products and how can I improve purity?
The presence of multiple spots on a TLC plate indicates either unreacted starting materials or the formation of side products.
Likely Impurities:
-
Unreacted Salicylaldehyde and Dimethyl Malonate: If the reaction has not gone to completion.
-
Intermediate Products: The initial Knoevenagel adduct may be present if cyclization is incomplete.
-
Polymerization Products: Salicylaldehyde can polymerize under certain conditions.
-
Side Products from Self-Condensation: The active methylene compound could potentially undergo self-condensation, although this is less common under these conditions.
Purification Strategies:
-
Crystallization: This is the most common and effective method for purifying the final product, which is often a solid. A solvent system of ethyl acetate/hexane is frequently reported to yield pure crystals.[4]
-
Column Chromatography: If crystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is a reliable alternative. A common eluent system is a mixture of hexane and ethyl acetate.
-
Work-up Procedure: A thorough work-up is crucial. After the reaction, pouring the mixture into crushed ice can help precipitate the crude product, which can then be filtered off.[6] Extraction with an organic solvent like ethyl acetate, followed by washing the organic phase and drying over anhydrous sodium sulfate, is a standard procedure to remove water-soluble impurities and the catalyst before further purification.[4]
Reaction Mechanism and Conditions
The synthesis of this compound from salicylaldehyde and dimethyl malonate proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.
Caption: Knoevenagel condensation mechanism.
Table of Optimized Reaction Conditions
| Catalyst System | Solvent | Temperature/Method | Reaction Time | Yield | Reference |
| Piperidine | Ethanol | Reflux | 5 hours | 90% | [6] |
| Piperidine Acetate (0.35 eq) + LiSO₄ (0.10 eq) | None | 50°C / Ultrasonic Bath | 15 minutes | 97% | [4] |
| Piperidine + Acetic Acid | Toluene | Reflux with Dean-Stark | 1 hour | 84% | [5] |
| Choline Chloride | Water | 2-30°C / Stirring | - | 87-96% | [1][3] |
| Phosphotungstic Acid | None | Microwave Irradiation | - | High | [2] |
Experimental Protocols
Protocol 1: High-Yield Ultrasonic Synthesis
This protocol is adapted from a method demonstrated to produce high yields in a short amount of time.[4]
Reagents:
-
Substituted Salicylaldehyde (1.0 eq)
-
Dimethyl Malonate (1.0 eq)
-
Piperidine Acetate (0.35 eq)
-
Lithium Sulfate (LiSO₄) (0.10 eq)
-
Ethyl Acetate (for extraction)
-
Hexane (for crystallization)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add the salicylaldehyde, dimethyl malonate, piperidine acetate, and lithium sulfate.
-
Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an eluent such as EtOAc/petroleum ether (1:8).
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid product by crystallization from an ethyl acetate/hexane (1:1) mixture to obtain the final product.
Protocol 2: Conventional Reflux Synthesis
This protocol is a more traditional approach to the synthesis.[6]
Reagents:
-
Salicylaldehyde (1.0 eq, e.g., 0.01 mol, 1.22 g)
-
Diethyl Malonate (1.0 eq, e.g., 0.01 mol, 1.6 g)
-
Piperidine (e.g., 2 mL)
-
Ethanol
-
Crushed Ice
Procedure:
-
Dissolve salicylaldehyde and diethyl malonate in ethanol in a round-bottom flask.
-
Add piperidine to the solution.
-
Reflux the mixture for 5 hours.
-
After reflux, concentrate the reaction mixture to a smaller volume.
-
Pour the concentrated mixture onto crushed ice to precipitate the product.
-
Filter the solid product and recrystallize from ethanol to obtain pure crystals.
Analytical Characterization
The final product, methyl 2-oxo-2H-chromene-3-carboxylate, should be characterized to confirm its structure and purity using standard analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., ester and lactone carbonyls).
References
-
Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]
-
Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. [Link]
-
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]
-
Synthesis of benzo(h)chromen-2-one-3-methyl carboxylate using H3PW12O40. WJPR. [Link]
-
Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). [Link]
-
Insight on Mercapto-Coumarins: Synthesis and Reactivity. MDPI. [Link]
-
Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. JETIR. [Link]
-
Methyl 2-oxo-2H-chromene-3-carboxylate. National Institutes of Health. [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. jetir.org [jetir.org]
- 4. article.sapub.org [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2H-Chromene-3-Carboxylate
Welcome to the technical support center for the synthesis of methyl 2H-chromene-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges encountered during this synthesis, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Here, we address some of the common queries and issues that arise during the synthesis of this compound, which is typically achieved through a Knoevenagel condensation of salicylaldehyde with dimethyl malonate, followed by an intramolecular cyclization.
Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side products?
Answer: Low yields and multiple TLC spots in this synthesis often point to the formation of several predictable side products. The primary culprits are typically:
-
The Uncyclized Knoevenagel Adduct: The initial product of the Knoevenagel condensation is an α,β-unsaturated intermediate. If the subsequent intramolecular cyclization (a transesterification) is incomplete, this intermediate will remain in your product mixture.
-
Michael Addition Adduct: The α,β-unsaturated Knoevenagel intermediate is a Michael acceptor. It can react with another molecule of the dimethyl malonate enolate in a Michael addition reaction[1][2]. This is more likely to occur if an excess of dimethyl malonate or base is used.
-
Salicylaldehyde Self-Condensation Products: Although the Knoevenagel condensation is typically performed with a weak base like piperidine to minimize this, some self-condensation of salicylaldehyde can still occur.
Understanding the reaction mechanism is key to diagnosing these issues. The intended reaction proceeds in two main steps, and issues can arise at either stage.
Question 2: What is the mechanistic role of the base catalyst (e.g., piperidine), and can its choice influence side product formation?
Answer: The base catalyst, typically a secondary amine like piperidine, plays a crucial role in the initial Knoevenagel condensation. Its primary function is to deprotonate the dimethyl malonate, forming an enolate which then acts as a nucleophile, attacking the aldehyde carbonyl group[3].
The choice and concentration of the base are critical for minimizing side reactions:
-
Weak vs. Strong Bases: A weak base is preferred because it is sufficiently basic to deprotonate the highly acidic methylene protons of dimethyl malonate but not so basic as to promote the self-condensation of salicylaldehyde[3].
-
Catalyst Concentration: Using a catalytic amount of the base is crucial. An excess can lead to a higher concentration of the malonate enolate, increasing the likelihood of Michael addition to the Knoevenagel product[1].
Question 3: I am observing a byproduct with a higher molecular weight than my desired product. What could it be?
Answer: A higher molecular weight byproduct is often the result of a Michael addition reaction. As mentioned previously, the initial Knoevenagel product can act as a Michael acceptor. The addition of another dimethyl malonate molecule will result in a "bis-adduct" with a significantly higher molecular weight than the target this compound. Careful control of stoichiometry, with a slight excess of salicylaldehyde or by slow addition of the malonate, can help to suppress this side reaction.
Troubleshooting Guide
This table provides a summary of common problems, their probable causes, and recommended solutions for the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant starting material remaining. | - Incomplete reaction. - Insufficient catalyst. - Reaction time too short or temperature too low. | - Increase reaction time and/or temperature. - Ensure the correct catalytic amount of base is used. - Monitor the reaction progress by TLC. |
| Presence of a major, less polar spot on TLC (compared to the product). | - Incomplete cyclization of the Knoevenagel intermediate. | - Increase reaction temperature or time to promote the intramolecular transesterification. - Consider using a different solvent that better facilitates the cyclization step. |
| Presence of a major, more polar spot on TLC. | - Formation of the Michael addition byproduct. | - Use a strict 1:1 stoichiometry of salicylaldehyde to dimethyl malonate, or a slight excess of the aldehyde. - Add the dimethyl malonate slowly to the reaction mixture to maintain a low concentration of the enolate. |
| Formation of a complex mixture of products. | - Use of too strong a base, leading to multiple side reactions including self-condensation of the aldehyde. - Reaction temperature is too high. | - Use a weak base catalyst such as piperidine or pyridine. - Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary. |
| Difficulty in purifying the product from byproducts. | - Similar polarities of the product and side products. | - Employ column chromatography with a carefully selected solvent system. - Recrystallization from a suitable solvent can also be effective for removing minor impurities. |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the competing side reaction leading to the Michael adduct.
Caption: Reaction scheme for this compound synthesis.
Experimental Protocol: Minimizing Side Product Formation
This protocol for the synthesis of this compound is optimized to minimize the formation of common side products.
Materials:
-
Salicylaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexanes (for chromatography and recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq) and ethanol.
-
Reagent Addition: While stirring, add dimethyl malonate (1.0 eq). Subsequently, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Causality Behind Experimental Choices:
-
Stoichiometry: Using a 1:1 molar ratio of salicylaldehyde to dimethyl malonate is crucial to minimize the Michael addition side reaction[1].
-
Catalyst Amount: A catalytic amount of piperidine is sufficient to promote the Knoevenagel condensation without causing significant self-condensation of the aldehyde[3].
-
Workup: The acidic wash helps to neutralize the basic catalyst and any remaining basic intermediates. The bicarbonate wash removes any unreacted acidic starting materials or byproducts.
References
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Knoevenagel Condensation for Coumarin Synthesis
Welcome to the technical support center for the Knoevenagel condensation synthesis of coumarins. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. Here, we address common challenges encountered in the lab with evidence-based solutions and in-depth explanations to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of coumarins via the Knoevenagel condensation.
Issue 1: Low to No Product Yield
Q: I've set up my Knoevenagel condensation for coumarin synthesis, but I'm getting a very low yield, or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Knoevenagel condensation for coumarin synthesis is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions systematically.
Causality Analysis:
The Knoevenagel condensation for coumarin synthesis is a two-step process: an initial condensation followed by an intramolecular cyclization (a transesterification).[1] A failure in either of these steps will lead to a poor outcome. The most common culprits are an ineffective catalyst, suboptimal reaction conditions, or issues with your starting materials.
Step-by-Step Troubleshooting:
-
Catalyst Selection and Activity: The choice and handling of the basic catalyst are critical.
-
Weak Bases are Key: The Knoevenagel condensation requires a weak base to deprotonate the active methylene compound without promoting unwanted side reactions.[2] Commonly used catalysts include piperidine, pyridine, and L-proline.[1][3]
-
Catalyst Degradation: Amines like piperidine can degrade over time. Ensure you are using a fresh bottle or distill it before use.
-
Consider Alternatives: If traditional bases fail, consider organocatalysts like L-proline, which can offer high yields under mild conditions.[4] For instance, a 94% yield of ethyl coumarin-3-carboxylate was achieved using 10 mol% of L-proline in ethanol at 80°C.[4]
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters that need to be optimized.
-
Insufficient Heat: While some Knoevenagel condensations can proceed at room temperature, many require heating to drive the reaction to completion.[5] A moderate temperature of around 70-80°C is a good starting point.[2][4]
-
Reaction Time: Monitor your reaction using Thin Layer Chromatography (TLC).[1] Some reactions may require extended periods (18 hours or more) to go to completion.[1][4]
-
Alternative Energy Sources: Microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields.[6][7] For example, microwave-assisted syntheses have been completed in as little as 1-10 minutes.[6]
-
-
Solvent Choice: The solvent can significantly influence the reaction outcome.
-
Starting Material Purity: Impurities in your salicylaldehyde or active methylene compound can inhibit the reaction.
-
Salicylaldehyde Oxidation: Salicylaldehyde can oxidize to salicylic acid upon prolonged exposure to air. Ensure the purity of your aldehyde before starting the reaction.
-
Active Methylene Compound Quality: The active methylene compound should be of high purity. For example, diethyl malonate is a common choice.[3]
-
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate, and I'm struggling to purify my desired coumarin. What are these side products and what is the best way to purify my compound?
A: The formation of side products is a common challenge. Understanding their origin is key to minimizing their formation and simplifying purification.
Common Side Products and Their Origins:
-
Uncyclized Intermediate: The initial Knoevenagel adduct may not fully cyclize to the coumarin. This can be due to insufficient heating or a short reaction time.
-
Self-Condensation of the Aldehyde: Under strongly basic conditions, salicylaldehyde can undergo self-condensation.
-
Michael Addition: If the active methylene compound has other reactive sites, it could lead to undesired Michael additions.
Strategies for Minimizing Side Products and Effective Purification:
-
Reaction Optimization:
-
Controlled Catalyst Addition: Use the minimum effective amount of catalyst to avoid side reactions.
-
Temperature Control: Avoid excessive heating, which can lead to decomposition and side product formation. A moderate temperature of 80°C is often sufficient.[4]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying coumarins, which are typically crystalline solids.[6] A common solvent system is ethanol or an ethyl acetate/hexane mixture.[9]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method for separating the desired coumarin from impurities.[9] A typical eluent system is a gradient of ethyl acetate in hexane.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation for coumarin synthesis?
A1: The synthesis involves two main stages:
-
Knoevenagel Condensation: A basic catalyst abstracts a proton from the active methylene compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a substituted alkene intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then attacks one of the carbonyl groups of the active methylene-derived portion, leading to an intramolecular transesterification. This cyclization forms the characteristic lactone ring of the coumarin.[1]
Caption: Mechanism of Coumarin Synthesis via Knoevenagel Condensation.
Q2: How can I make my coumarin synthesis "greener" or more environmentally friendly?
A2: Several modern approaches can significantly improve the environmental footprint of this synthesis:
-
Green Catalysts: Utilize biodegradable organocatalysts like L-proline.[1]
-
Alternative Solvents: Consider using water or deep eutectic solvents.[5] Some syntheses have been successfully performed in vegetable juices.[5]
-
Solvent-Free Conditions: Performing the reaction without a solvent minimizes waste and can simplify the workup procedure.[6][8]
-
Energy-Efficient Methods: Microwave or ultrasound irradiation can drastically reduce reaction times, thus saving energy.[5][6][7]
Q3: What are some common active methylene compounds used in coumarin synthesis?
A3: The choice of the active methylene compound is crucial as it determines the substituent at the 3-position of the coumarin ring. Common examples include:
-
Diethyl malonate: Leads to a 3-carboxyethylcoumarin.[3]
-
Ethyl acetoacetate: Results in a 3-acetylcoumarin.[2]
-
Malononitrile: Produces a 3-cyanocoumarin.
-
Meldrum's acid: Yields coumarin-3-carboxylic acids.[5]
Experimental Protocols
Protocol 1: L-Proline-Catalyzed Synthesis of Ethyl Coumarin-3-Carboxylate
This protocol is adapted from a green chemistry approach and is known for its high yield and clean product formation.[1][4]
Materials:
-
Salicylaldehyde (0.05 mol, 6.0 g)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10.0 mol%)
-
Ethanol (20 mL)
-
Diethyl ether (for precipitation, if needed)
Equipment:
-
Round-bottom flask with a condenser
-
Stirring hotplate
-
Standard laboratory glassware
-
Crystallization dish
Procedure:
-
Combine salicylaldehyde (6.0 g), diethyl malonate (1.05 equiv.), L-proline (10.0 mol%), and ethanol (20 mL) in a round-bottom flask.[1]
-
Stir the mixture at 80°C for 18 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Induce crystallization by cooling the concentrated solution to 4°C.[1]
-
If crystallization is slow, add diethyl ether to aid precipitation.[1]
-
Collect the pure crystalline product by filtration, wash with cold ethanol, and dry. This method can yield up to 94% of the pure product without requiring column chromatography.[1][4]
Caption: General Experimental Workflow for Coumarin Synthesis.[1]
Data Summary
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux, 5h | ~96 | [2] |
| L-proline (10 mol%) | Ethanol | 80°C, 18h | 94 | [4] |
| Piperidine | None (Solvent-free) | Microwave, 1-10 min | 55-94 | [6] |
| Lithium Sulfate | None (Solvent-free) | Ultrasound, 50°C, 15 min | 96-97 | [9] |
| Sodium Azide | Water | Room Temp | 99 | [5] |
| Potassium Carbonate | Water | Room Temp | 92 | [5] |
References
-
Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: IntechOpen URL: [Link]
-
Title: Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model Source: Scientific & Academic Publishing URL: [Link]
-
Title: Knoevenagel condensation to make a coumarin - laboratory experiment Source: YouTube URL: [Link]
-
Title: Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation Source: Molecules URL: [Link]
-
Title: Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid Source: ResearchGate URL: [Link]
-
Title: Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation Source: AIP Publishing URL: [Link]
-
Title: Coumarin synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: POSSIBLE REACTIONS ON COUMARIN MOLECULE Source: Journal of Advanced Scientific Research URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. sciensage.info [sciensage.info]
- 4. biomedres.us [biomedres.us]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Coumarin synthesis [organic-chemistry.org]
- 9. article.sapub.org [article.sapub.org]
Technical Support Center: Solvent Effects on the Reaction Rate of Methyl 2H-Chromene-3-Carboxylate Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments concerning the solvent effects on the reaction rate of methyl 2H-chromene-3-carboxylate formation. The content is structured in a flexible question-and-answer format to directly address challenges you may encounter in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to form this compound is very slow. How does the choice of solvent impact the reaction rate?
A1: The formation of this compound from a salicylaldehyde derivative and dimethyl malonate is a tandem reaction that starts with a Knoevenagel condensation. The solvent plays a critical role in the rate of this reaction by influencing the stability of reactants, intermediates, and transition states.
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The mechanism involves the deprotonation of dimethyl malonate to form a resonance-stabilized enolate, followed by a nucleophilic attack on the carbonyl group of salicylaldehyde, and subsequent intramolecular cyclization and dehydration.[1][2][3]
The choice of solvent can significantly affect each of these steps:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices for accelerating Knoevenagel-type reactions.[4] They can effectively solvate the cationic species and intermediates without strongly hydrogen-bonding with the nucleophile (the enolate). This leaves the nucleophile more "naked" and reactive, thus increasing the reaction rate. For instance, studies on similar Knoevenagel condensations have shown that polar aprotic solvents like DMF can lead to higher conversion and selectivity in shorter reaction times compared to other solvent types.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the catalyst and the enolate intermediate. This can stabilize the enolate to the point of reducing its nucleophilicity, potentially slowing down the reaction.[4] However, they are also effective at stabilizing the charged transition states, and in some cases, can still provide good yields.[2] Ethanol, for example, is a commonly used solvent for this type of reaction.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Nonpolar solvents are generally less effective for this reaction as they do not effectively solvate the charged intermediates and transition states. This can lead to significantly slower reaction rates. However, in some instances, non-polar solvents like toluene have been used, particularly in protocols that involve the removal of water via a Dean-Stark apparatus to drive the reaction to completion.[5]
Troubleshooting Slow Reactions:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar or polar protic solvent and experiencing slow reaction rates, consider switching to a polar aprotic solvent like DMF or acetonitrile.
-
Increase Temperature: If the solvent choice is constrained, increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or degradation of your starting materials or product at higher temperatures.
-
Catalyst Choice: Ensure your basic catalyst is appropriate and used in the correct concentration. The choice of catalyst can also be solvent-dependent.
Q2: I am observing low yields of my desired this compound. Could the solvent be the culprit?
A2: Absolutely. The solvent can influence the overall yield by affecting not only the reaction rate but also the position of equilibria and the formation of side products.
-
Solubility: Ensure that your starting materials (salicylaldehyde derivative and dimethyl malonate) and catalyst are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, lower yields.
-
Side Reactions: The solvent can influence the propensity for side reactions. For example, in the presence of a strong base and a protic solvent, self-condensation of the salicylaldehyde could become a competing reaction.
-
Product Precipitation: In some cases, the desired product may be insoluble in the reaction solvent and precipitate out as it is formed. This can be advantageous as it can drive the reaction to completion. If your product is soluble, you may need to optimize your workup and purification procedure to maximize recovery.
Troubleshooting Low Yields:
-
Check Solubility: Before running the reaction on a larger scale, perform a small-scale solubility test of your starting materials in the chosen solvent.
-
Solvent Screening: Perform a small-scale screen of several solvent types (polar aprotic, polar protic, and nonpolar) to identify the one that gives the best yield for your specific substrates.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[2] If the reaction is reversible, the presence of water can lead to an equilibrium that disfavors product formation. In such cases, using a nonpolar solvent like toluene with a Dean-Stark trap to remove water can improve yields.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with a solid catalyst can be a highly efficient and environmentally friendly option that can lead to high yields.[6][7]
Q3: How does solvent viscosity affect the reaction rate?
A3: Solvent viscosity can impact reaction rates, particularly for reactions that are diffusion-controlled. While the formation of this compound is not typically considered a diffusion-controlled reaction in standard organic solvents, high viscosity can hinder the movement of reactant molecules, thereby reducing the frequency of effective collisions and slowing down the reaction rate.
If you are working with a particularly viscous solvent or at very low temperatures where the viscosity increases significantly, this could be a contributing factor to a slow reaction. However, in most standard laboratory conditions, the electronic effects of the solvent (polarity, proticity) will have a much more pronounced impact on the reaction rate than its viscosity.
Experimental Protocols & Data
Protocol for a Kinetic Study of Solvent Effects
This protocol outlines a method for determining the reaction rate of this compound formation in different solvents using UV-Vis spectroscopy. This method is suitable for reactions where the product has a distinct UV-Vis absorbance profile from the reactants. Alternatively, HPLC can be used for more complex reaction mixtures.[8][9]
Materials:
-
Salicylaldehyde derivative
-
Dimethyl malonate
-
Piperidine (or other suitable base catalyst)
-
A selection of anhydrous solvents (e.g., ethanol, acetonitrile, DMF, toluene)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the salicylaldehyde derivative in the chosen solvent.
-
Prepare a stock solution of dimethyl malonate in the same solvent.
-
Prepare a stock solution of the catalyst (e.g., piperidine) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the purified this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, add the appropriate volumes of the salicylaldehyde and dimethyl malonate stock solutions and the solvent to reach the desired final concentrations and volume.
-
Initiate the reaction by adding a small, precise volume of the catalyst stock solution.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance values to concentration of the product using a previously established Beer-Lambert law calibration curve.
-
Determine the initial reaction rate from the initial slope of the concentration versus time plot.
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.
-
-
Repeat for Different Solvents:
-
Repeat the kinetic runs for each solvent you wish to investigate, keeping all other conditions (temperature, reactant concentrations) constant.
-
Table of Common Solvents and Their Physical Properties
This table provides a reference for selecting solvents based on their physical properties.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Viscosity (cP at 20°C) | Type |
| Nonpolar | |||||
| Hexane | C₆H₁₄ | 69 | 1.9 | 0.31 | Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | 0.59 | Aprotic |
| Polar Aprotic | |||||
| Dichloromethane | CH₂Cl₂ | 40 | 9.1 | 0.44 | Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 0.48 | Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | 0.45 | Aprotic |
| Acetone | C₃H₆O | 56 | 21 | 0.32 | Aprotic |
| Acetonitrile | C₂H₃N | 82 | 37.5 | 0.37 | Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 37 | 0.92 | Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | 2.2 | Aprotic |
| Polar Protic | |||||
| Methanol | CH₄O | 65 | 33 | 0.59 | Protic |
| Ethanol | C₂H₆O | 78 | 24.5 | 1.2 | Protic |
| Water | H₂O | 100 | 80.1 | 1.0 | Protic |
Data compiled from various sources.[10][11][12][13]
Visualizing the Mechanism and Solvent Effects
Reaction Mechanism
The formation of this compound proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.
Caption: Reaction pathway for this compound formation.
Influence of Solvent Type on Reaction Rate
The choice of solvent can significantly influence the energy profile of the reaction.
Caption: Generalized effect of solvent on the activation energy.
References
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. (2021, October 27). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. (n.d.). Retrieved from [Link]
-
Knoevenagel Condensation. (n.d.). Retrieved from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation mechanism and applications - Purechemistry. (2023, February 24). Retrieved from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15). Retrieved from [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - RSC Publishing. (2023, August 24). Retrieved from [Link]
-
Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor - PMC - NIH. (n.d.). Retrieved from [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. (2025, September 16). Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved from [Link]
-
THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. (2003, November 30). Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. (2021, October 18). Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC - PubMed Central. (2023, November 24). Retrieved from [Link]
-
(PDF) Methyl 2-oxo-2H-chromene-3-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent effect on the synthesis of benzo[g]chromene derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide | ACS Omega. (2021, January 24). Retrieved from [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. (2022, May 4). Retrieved from [Link]
-
Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules - Iraqi Academic Scientific Journals. (2024, December 11). Retrieved from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. (2024, September 10). Retrieved from [Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - NIH. (n.d.). Retrieved from [Link]
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. (2014, March 27). Retrieved from [Link]
-
Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]
-
Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
-
Recent Advances in the MCRs Synthesis of Chromenes: A Review - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]
-
High-performance Fe3O4@SiO2@Mel@DABCO Catalyst for Synthesis of Chromene Derivatives and Solid Phase Microextraction of Fipronil and Prometryn in Food Samples Followed by HPLC-UV Determination - Chemical Methodologies. (n.d.). Retrieved from [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. (2023, November 15). Retrieved from [Link]
-
Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt - SciSpace. (2014, January 30). Retrieved from [Link]
-
Physical properties of some common organic solvents. Solvent Formula... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. (2023, September 8). Retrieved from [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]
-
Properties of Solvents Used in Organic Chemistry. (n.d.). Retrieved from [Link]
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- 13. Properties of Solvents Used in Organic Chemistry [murov.info]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2H-Chromene-3-Carboxylate Using Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The chromene scaffold, a privileged structure in numerous biologically active compounds, presents unique analytical challenges. This guide provides an in-depth, technical comparison of mass spectrometry-based approaches for the structural elucidation of methyl 2H-chromene-3-carboxylate , a representative member of this important class of heterocyclic compounds. We will explore the causality behind experimental choices, compare mass spectrometry with orthogonal analytical techniques, and present a self-validating workflow for achieving confident structural assignment.
The Analytical Challenge: Beyond Simple Molecular Weight
While the synthesis of chromene derivatives may be straightforward, confirming the precise isomeric and structural identity is not. The potential for isomerization, rearrangement, or the formation of closely related byproducts necessitates a robust analytical strategy. Mass spectrometry (MS) is a powerful first-line technique, offering exceptional sensitivity and the ability to determine molecular weight.[1][2] However, for complete structural elucidation, a simple molecular ion peak is insufficient. We must delve into the molecule's fragmentation patterns and integrate this data with other spectroscopic methods to build an unassailable structural proof.
Mass Spectrometry: A Two-Pronged Approach to Confirmation
To fully characterize this compound (Molecular Formula: C₁₁H₁₀O₃; Exact Mass: 190.0630), a dual-ionization strategy using both Electron Ionization (EI) and Electrospray Ionization (ESI) is recommended. This approach leverages the distinct advantages of "hard" and "soft" ionization techniques, respectively.
Electron Ionization (EI-MS): Fingerprinting the Molecule
EI is a high-energy ionization method that imparts significant internal energy to the analyte, inducing extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, providing critical information about the compound's substructures. The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Fragmentation Pathway:
The structure of this compound suggests several predictable fragmentation pathways under EI conditions. The primary cleavages are expected to occur at the ester functional group and within the chromene ring system itself.
-
Molecular Ion (M•+): The initial species formed is the radical cation at m/z 190. Due to the stable aromatic system, this peak is expected to be reasonably abundant.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond in the ester group results in a prominent fragment ion at m/z 159 (M - 31). This is a common fragmentation for methyl esters.[3]
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the chromene ring and the ester results in a fragment at m/z 131 (M - 59).
-
Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring of the 2H-chromene system can undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral alkene molecule.
-
Loss of Carbon Monoxide (CO): A hallmark fragmentation of the related coumarin and chromone systems is the loss of a neutral CO molecule (28 Da) from the pyranone ring.[4][5] While the 2H-chromene is not a coumarin, rearrangement followed by CO loss can be a potential pathway, yielding a fragment at m/z 162 (M - 28).
Electrospray Ionization (ESI-MS): Unambiguous Molecular Weight
ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[2] This is invaluable for confirming the molecular weight with high confidence. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide an accurate mass measurement to within a few parts per million (ppm).
For this compound (C₁₁H₁₀O₃), the expected accurate mass of the protonated molecule [M+H]⁺ is 191.0703 . Measuring a mass this accurately allows for the unambiguous determination of the elemental formula, effectively ruling out other potential structures with the same nominal mass.
| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-HRMS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Primary Ion | Molecular Ion (M•+) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, confirms molecular weight |
| Key Information | Structural motifs, functional groups | Elemental Formula (via accurate mass) |
| Typical Platform | GC-MS | LC-MS, Direct Infusion |
Orthogonal Techniques: The Pillars of Structural Validation
While powerful, mass spectrometry data should be corroborated by orthogonal analytical methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information that, when combined with MS data, creates a self-validating system for structural proof.[6][7][8]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the gold standard for determining the precise connectivity of a molecule.
-
¹H NMR: Would confirm the number and environment of all protons, including the characteristic signals for the aromatic protons, the protons on the dihydropyran ring, and the methyl ester singlet.
-
¹³C NMR: Would show signals for all 11 carbon atoms, including the distinct carbonyl carbons of the ester and the chromene system, and the aromatic and aliphatic carbons.[7]
-
-
Infrared (IR) Spectroscopy: IR is excellent for identifying the presence of specific functional groups. For the target molecule, key stretches would include:
-
~1710-1735 cm⁻¹: A strong absorbance for the ester C=O stretch.
-
~1600-1650 cm⁻¹: Absorbances for the C=C bonds in the aromatic and pyran rings.
-
~1200-1300 cm⁻¹: A strong C-O stretch associated with the ester group.[9]
-
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations for this Application |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragments. | Highest sensitivity, requires minimal sample.[1] | Provides connectivity data indirectly; cannot distinguish some isomers. |
| NMR Spectroscopy | Definitive C-H framework and atom connectivity. | Unambiguous structure determination. | Lower sensitivity, requires more sample, longer acquisition time. |
| IR Spectroscopy | Presence of key functional groups (e.g., C=O, C=C). | Fast, non-destructive, good for initial screening. | Provides limited information on overall structure. |
| X-ray Crystallography | Absolute 3D structure and stereochemistry. | The ultimate proof of structure. | Requires a suitable single crystal, which can be difficult to grow.[10] |
A Self-Validating Workflow for Structural Confirmation
To ensure the highest degree of confidence, a logical, multi-step workflow should be employed. This integrated approach ensures that data from each technique cross-validates the others, leading to an irrefutable structural assignment.
Experimental Protocols
Protocol 1: GC-MS Analysis for Fragmentation Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.[4]
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm id x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 280°C, splitless mode.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak (m/z 190). Analyze the fragmentation pattern and compare it against the predicted pathways (loss of 31, 59, 28 Da).
Protocol 2: LC-HRMS for Accurate Mass Determination
-
Sample Preparation: Prepare a 100 µg/mL solution of the purified compound in methanol or acetonitrile containing 0.1% formic acid.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Conditions (Optional, for complex mixtures):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >20,000 FWHM.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run to ensure high mass accuracy.
-
-
Data Analysis: Extract the monoisotopic mass for the [M+H]⁺ ion. Use the instrument software to calculate the elemental formula and compare the measured mass to the theoretical mass (191.0703). The mass error should be < 5 ppm.
Conclusion
Confirming the structure of this compound requires a multi-faceted analytical strategy. While mass spectrometry is an indispensable tool, its true power is realized when Electron Ionization and high-resolution Electrospray Ionization data are used in concert. EI provides a detailed structural fingerprint through fragmentation, while ESI-HRMS delivers an unambiguous elemental composition. For absolute scientific certainty, this mass spectral data must be integrated within a broader, self-validating workflow that includes the definitive connectivity information from NMR and functional group verification from IR spectroscopy. This rigorous, evidence-based approach is paramount for advancing research and development in fields that rely on precise molecular characterization.
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Benci, K., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]
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Vera-Reyes, I., et al. (2024). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link]
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A Comparative Guide to the Synthesis of Methyl 2H-Chromene-3-carboxylate: An In-depth Analysis for the Modern Chemist
The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Specifically, methyl 2H-chromene-3-carboxylate serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, demanding efficient and versatile synthetic strategies. This guide provides a critical comparison of various synthetic routes to this important compound, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the 2H-Chromene Core
2H-chromenes, also known as 2H-1-benzopyrans, exhibit a broad spectrum of biological activities.[1] The inherent reactivity of the chromene ring system, coupled with the synthetic handles provided by the carboxylate group at the C-3 position, makes this compound a versatile building block for the development of novel therapeutics. The demand for efficient, scalable, and increasingly "green" synthetic methodologies has spurred the development of a diverse range of approaches to this key intermediate.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into classical condensation reactions, modern catalytic approaches including organocatalysis and transition-metal catalysis, and multicomponent reactions. Each of these strategies presents a unique set of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and stereocontrol.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Typical Yield | Key Advantages | Limitations |
| Knoevenagel Condensation | Salicylaldehyde, Dimethyl malonate | Piperidine/Acetic acid | 84-90% | High yield, simple procedure, readily available starting materials. | Limited to salicylaldehyde derivatives, requires elevated temperatures. |
| Organocatalytic Domino Reaction | Salicylaldehyde derivatives, α,β-Unsaturated aldehydes | Chiral diarylprolinol silyl ether | High | Excellent enantioselectivity, mild reaction conditions. | Catalyst can be complex and expensive. |
| Rhodium(III)-Catalyzed C-H Activation | N-Phenoxyacetamides, Methyleneoxetanones | [RhCp*Cl2]2 | Good to excellent | High atom economy, novel bond formation strategy. | Requires specialized starting materials, catalyst cost.[2] |
| Baylis-Hillman Reaction | Salicylaldehyde, Methyl acrylate | DABCO | Moderate | Atom-economic, forms a densely functionalized product.[3] | Slow reaction rates are a common issue.[3] |
| Multicomponent Reaction (MCR) | Salicylaldehyde, Methyl propiolate, Amine | Copper(I) iodide | Good | High efficiency and convergence, builds complexity in one pot. | Optimization can be challenging, potential for side products. |
In-Depth Discussion of Key Synthetic Routes
The Knoevenagel Condensation: The Workhorse Approach
The Knoevenagel condensation is the most traditional and widely employed method for the synthesis of coumarin-3-carboxylates.[4][5] The reaction proceeds through a base-catalyzed condensation between salicylaldehyde and an active methylene compound, in this case, dimethyl malonate. The initial Knoevenagel adduct undergoes an intramolecular cyclization via a Michael-type addition, followed by dehydration to afford the 2H-chromene ring. The use of piperidine as a catalyst is common, often with a catalytic amount of acetic acid to facilitate the dehydration step. A key advantage of this method is its operational simplicity and consistently high yields.
Mechanism of the Knoevenagel Condensation:
Caption: Knoevenagel condensation pathway to this compound.
Organocatalytic Domino Reactions: The Enantioselective Frontier
The advent of organocatalysis has opened new avenues for the asymmetric synthesis of 2H-chromenes.[6] Chiral secondary amines, such as diarylprolinol silyl ethers, can catalyze a domino oxa-Michael-Mannich reaction between salicylaldehyde derivatives and α,β-unsaturated aldehydes.[7] This approach allows for the construction of the chromene core with high enantioselectivity. The reaction proceeds through the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the catalyst, which then undergoes a highly stereocontrolled oxa-Michael addition with the salicylaldehyde. Subsequent intramolecular cyclization and catalyst regeneration yield the enantioenriched 2H-chromene product.
Workflow for Organocatalytic Domino Reaction:
Caption: Organocatalytic domino reaction for asymmetric 2H-chromene synthesis.
Transition-Metal Catalysis: Novel Bond Activations
Modern transition-metal catalysis offers innovative strategies for the synthesis of 2H-chromenes, often proceeding through novel bond activation pathways. A notable example is the rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones.[2][7] This redox-neutral process involves the directed C-H activation of the phenoxy group, followed by coordination and insertion of the methyleneoxetanone. A subsequent series of rearrangements and reductive elimination forges the 2H-chromene ring. While highly efficient and atom-economical, this method requires the pre-synthesis of specialized starting materials.
Plausible Catalytic Cycle for Rh(III)-Catalyzed Synthesis:
Caption: Simplified catalytic cycle for Rh(III)-catalyzed 2H-chromene synthesis.
Experimental Protocols
Protocol 1: Knoevenagel Condensation for Methyl 2-oxo-2H-chromene-3-carboxylate
-
To a solution of salicylaldehyde (1.22 g, 10 mmol) and dimethyl malonate (1.32 g, 10 mmol) in 50 mL of absolute ethanol, add piperidine (0.2 mL) as a catalyst.[8]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.[8]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure methyl 2-oxo-2H-chromene-3-carboxylate as a crystalline solid. A yield of 90% can be expected.[8]
Protocol 2: Organocatalytic Asymmetric Synthesis of a 2H-Chromene Derivative (General Procedure)
-
To a solution of the salicylaldehyde derivative (0.5 mmol) in a suitable solvent such as toluene (2.0 mL) at room temperature, add the α,β-unsaturated aldehyde (0.6 mmol).
-
Add the chiral diarylprolinol silyl ether catalyst (10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the required time (typically 24-72 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched 2H-chromene product.
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry. While the Knoevenagel condensation remains a reliable and high-yielding method for large-scale synthesis, the development of organocatalytic and transition-metal-catalyzed approaches provides powerful tools for accessing novel and enantioenriched chromene structures. Future research will likely focus on the development of more sustainable and atom-economical methods, including the use of earth-abundant metal catalysts and biocatalytic approaches, to further enhance the synthetic chemist's toolbox for the construction of these valuable heterocyclic compounds.
References
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The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Available at: [Link]
- Catalytic Synthesis of 2H-Chromenes. (2015).
- Farid, B., Seifinoferest, M., Gholamhosseyni, B., Larijani, B., & Mahdavi, M. (2022). Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin derivatives: a review. Organic & Biomolecular Chemistry, 20(20), 4147-4189.
- Zheng, S., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(47), 10530-10548.
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Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin derivatives: a review. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
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-
Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]
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- Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. (2016). Molecules, 21(11), 1534.
- Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, Y., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892-3896.
- The Reformatsky Reaction. (n.d.).
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- Comparison of Methods of Synthesis of Coumarin Derivatives
-
Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. Available at: [Link]
- Mn(III)-Catalysed Domino Process for C-3 Substituted Dihydrocoumarins from 2-hydroxybenzyl Alcohols and 4-hydroxy-2H-chromen-2-ones. (2017).
- Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2025).
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Reformatsky reaction. (n.d.). Wikipedia. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
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Baylis–Hillman reaction. (n.d.). Wikipedia. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 2H-Chromene-3-Carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 2H-chromene scaffold stands out as a privileged structure, forming the core of numerous bioactive natural products and synthetic compounds. Methyl 2H-chromene-3-carboxylate, as a foundational member of this class, and its derivatives, exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Their utility also extends to applications as fluorescent probes and optical brighteners.[2] The functionalization of the chromene ring system allows for the fine-tuning of these properties, making a thorough understanding of their structure and electronic characteristics paramount for targeted drug design and materials development.
This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives. As a senior application scientist, my aim is not merely to present data, but to provide an in-depth analysis grounded in the principles of spectroscopic techniques. We will explore how subtle changes in the molecular structure are reflected in the NMR, IR, Mass Spectrometry, and UV-Vis spectra, offering a roadmap for the characterization and identification of this important class of compounds.
The Foundational Structure: Methyl 2-oxo-2H-chromene-3-carboxylate
The parent compound, methyl 2-oxo-2H-chromene-3-carboxylate, serves as our reference point. Its planar heterocyclic system, comprising a benzene ring fused to an α-pyrone ring, is the basis for its unique spectroscopic signature.
Caption: Core structure of Methyl 2-oxo-2H-chromene-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
Expert Insights: The chemical shift of the proton at the C4 position is highly diagnostic in 2H-chromene-3-carboxylates. Its downfield shift is a direct consequence of the anisotropic effect of the adjacent carbonyl group and the deshielding environment of the α,β-unsaturated ester system. Substituents on the aromatic ring will induce predictable upfield or downfield shifts on the aromatic protons based on their electron-donating or electron-withdrawing nature.
| Compound | H-4 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Methyl 2-oxo-2H-chromene-3-carboxylate | ~8.1 (s) | ~7.5 (m) | 3.81 (s, 3H, -OCH₃) |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 8.56 (s) | 7.34-7.69 (m) | 4.41-4.46 (q, 2H, -OCH₂CH₃), 1.41-1.45 (t, 3H, -OCH₂CH₃) |
| Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 8.74 (s) | 7.20 (d), 7.68 (d) | 3.95 (s, 3H, -COOCH₃), 3.83 (s, 3H, 8-OCH₃) |
| Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | 8.49 (s) | 7.15-7.30 (m) | 4.40 (q, 2H, -COOCH₂CH₃), 1.40 (t, 3H, -COOCH₂CH₃), 4.20 (q, 2H, 8-OCH₂CH₃), 1.50 (t, 3H, 8-OCH₂CH₃) |
| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | ~8.5 (s) | 6.5-7.5 (m) | ~6.0 (m, 1H, -OCH₂CH=CH₂), ~5.3 (m, 2H, -OCH₂CH=CH₂), ~4.7 (d, 2H, -OCH₂CH=CH₂), ~3.4 (q, 4H, -N(CH₂CH₃)₂), ~1.1 (t, 6H, -N(CH₂CH₃)₂) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.
Expert Insights: The carbonyl carbons of the lactone and the ester group are readily identifiable by their characteristic downfield chemical shifts (>160 ppm). The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents, providing valuable information about their position on the ring.
| Compound | C=O (Lactone) (δ, ppm) | C=O (Ester) (δ, ppm) | Aromatic/Vinylic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| Methyl 2-oxo-2H-chromene-3-carboxylate | ~156.8 | ~163.1 | ~116-155 | ~52.1 (-OCH₃) |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 156.8 | 163.1 | 116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 148.7, 155.2 | 62.0 (-OCH₂CH₃), 14.2 (-OCH₂CH₃) |
| Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 156.4 | 163.6 | 111.2, 111.6, 113.3, 121.8, 131.8, 144.9, 150.4, 152.6 | 52.1 (-COOCH₃), 56.5 (8-OCH₃) |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | 161.42 | 160.87 (Amide C=O) | Aromatic region | 55.44 (-OCH₃), 41.41, 34.55 (-CH₂CH₂-) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Insights: The most prominent features in the IR spectra of these compounds are the strong carbonyl stretching vibrations. The lactone carbonyl typically absorbs at a higher frequency (around 1710-1750 cm⁻¹) than the ester carbonyl (around 1670-1720 cm⁻¹) due to ring strain. The presence of conjugation in the α,β-unsaturated system lowers the absorption frequency of both carbonyl groups.
| Compound | C=O (Lactone) (cm⁻¹) | C=O (Ester) (cm⁻¹) | C=O (Amide) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Methyl 2-oxo-2H-chromene-3-carboxylate | ~1710 | ~1670, ~1750 | - | ~1200 (C-O stretch) |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | ~1767 | ~1767 | - | 3061, 2977, 2916 (C-H stretch), 1609 (C=C stretch) |
| Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | ~1738 | ~1738 | - | 3418, 3194 (O-H if present), 1613 (C=C stretch) |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | - | - | ~1666-1610 | 3291-3195 (N-H stretch) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
Expert Insights: The molecular ion peak (M⁺) is typically prominent in the mass spectra of these compounds. A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to a stable benzofuran radical cation. The ester group can also undergo characteristic fragmentations, such as the loss of the alkoxy group.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 2-oxo-2H-chromene-3-carboxylate | 204 | 173 (M-OCH₃)⁺, 145 (M-COOCH₃)⁺ |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 218 | 173 (M-OC₂H₅)⁺, 145 (M-COOC₂H₅)⁺ |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | 323 | - |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.
Expert Insights: The extended π-conjugated system of the chromene core gives rise to characteristic absorption bands in the UV region. The position and intensity of the absorption maximum (λ_max) are sensitive to the nature and position of substituents on the ring. Electron-donating groups, particularly at the 7-position, cause a bathochromic (red) shift to longer wavelengths, which can extend into the visible region, resulting in colored compounds.
| Compound | λ_max (nm) | Solvent |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | ~310 | - |
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | ~350 | - |
| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | ~420 | - |
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
A self-validating system for sample preparation is crucial. This involves:
-
Purity Verification: Confirm the purity of the analyte using a primary technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer. The purity should be >98%.
-
Solvent Selection: Use high-purity, spectroscopy-grade solvents. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are required. For UV-Vis, the solvent should be transparent in the wavelength range of interest.
-
Concentration: Prepare solutions of known concentrations, typically in the range of 1-10 mg/mL for NMR and 10-100 µg/mL for UV-Vis.
NMR Spectroscopy Workflow
Caption: Standard workflow for NMR spectroscopic analysis.
IR Spectroscopy Workflow
Caption: Standard workflow for IR spectroscopic analysis.
Conclusion
This guide has provided a comparative analysis of the spectroscopic properties of this compound and its derivatives. By understanding how structural modifications influence the NMR, IR, Mass Spectrometry, and UV-Vis spectra, researchers can confidently identify and characterize these compounds. The provided protocols and expert insights serve as a valuable resource for ensuring the integrity and accuracy of spectroscopic data in the pursuit of novel therapeutics and advanced materials.
References
-
Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
-
Kostova, I. (2006). Coumarins as inhibitors of HIV-1 reverse transcriptase. Current HIV Research, 4(3), 347-363. [Link]
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Fonseca, F. V., et al. (2010). Structural and functional characterization of a new phospholipase A2 from Crotalus durissus ruruima venom. Toxicon, 55(7), 1331-1339. [Link]
-
Nowatschin, V., Nather, C., & Lünning, U. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(3), 331-334. [Link]
-
Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. [Link]
-
Abdel-Wahab, B. F., et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18696-18707. [Link]
-
El-Saghier, A. M. M., & Khodairy, A. (2014). Synthesis and antimicrobial activity of some new coumarin derivatives. Journal of the Chinese Chemical Society, 61(1), 75-82. [Link]
-
Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. [Link]
-
Patel, R. V., et al. (2015). Synthesis, characterization and biological evaluation of some new 3-substituted coumarin derivatives. Medicinal Chemistry Research, 24(5), 2135-2146. [Link]
-
Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. [Link]
-
Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. [Link]
-
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]
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A Comparative Guide to the Anti-inflammatory Activity of 3-Carboxylated Coumarins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the coumarin scaffold remains a privileged structure, owing to its prevalence in natural products and its diverse pharmacological activities. Among its numerous derivatives, 3-carboxylated coumarins have emerged as a particularly promising class of compounds for the development of novel anti-inflammatory agents. Their synthetic tractability and potential to modulate key inflammatory pathways make them a focal point of contemporary drug discovery efforts.
This guide provides an in-depth technical comparison of the anti-inflammatory activity of various 3-carboxylated coumarin derivatives. Moving beyond a simple literature review, we will delve into the causality behind experimental design, present comparative data from preclinical studies, and provide detailed protocols for the key assays used to assess their efficacy. Our objective is to equip researchers with the critical information needed to navigate this chemical space and advance the development of next-generation anti-inflammatory therapeutics.
The Rationale for Targeting Inflammation with 3-Carboxylated Coumarins
Chronic inflammation is a key pathological driver of a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. A central goal of anti-inflammatory drug discovery is the identification of small molecules that can effectively and selectively modulate the intricate signaling networks that govern the inflammatory response.
3-Carboxylated coumarins have garnered significant attention due to their demonstrated ability to inhibit key inflammatory mediators and enzymes. The carboxylic acid moiety at the 3-position is not merely a passive substituent; it often plays a crucial role in the molecule's interaction with biological targets, enhancing its inhibitory potential and influencing its pharmacokinetic properties.
Synthesis of 3-Carboxylated Coumarins: A Foundation for Diversity
The primary synthetic route to 3-carboxylated coumarins is the Knoevenagel condensation , a reliable and versatile method that allows for the introduction of a wide array of substituents on the coumarin core.[1][2][3][4] This synthetic flexibility is paramount for establishing robust structure-activity relationships (SAR).
General Synthetic Workflow: Knoevenagel Condensation
Caption: General workflow for the synthesis of 3-carboxylated coumarins via Knoevenagel condensation.
The choice of substituted salicylaldehyde and the malonic acid derivative allows for the systematic modification of the coumarin scaffold, enabling the exploration of how different functional groups impact anti-inflammatory activity.
Key Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 3-carboxylated coumarins are often multifactorial, involving the modulation of several key signaling pathways and enzymes. A primary mechanism involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediators like nitric oxide (NO) and various cytokines.[5]
Inflammatory Signaling Pathways Modulated by 3-Carboxylated Coumarins
Caption: Key inflammatory pathways targeted by 3-carboxylated coumarins.
Comparative Anti-inflammatory Activity: A Data-Driven Analysis
The following tables summarize the anti-inflammatory activity of various 3-carboxylated coumarin derivatives from different studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Substituents | IC50 (µM) | Reference |
| 16 | 6,8-dichloro, 3-(2-methoxyphenyl) | 8.5 | [5] |
| 25 | 6-bromo-8-methoxy, 3-(3-methoxyphenyl) | 6.9 | [5] |
Lower IC50 values indicate greater potency.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Compound 10 | Not specified | Significant suppression | [6] |
| Compound 3a | 2.5 | 29.2 (at 1h) | [7] |
| Indomethacin (control) | 25 | 71.5 | [7] |
Experimental Protocols: A Guide to Reproducible Research
The following are detailed protocols for key assays used to evaluate the anti-inflammatory activity of 3-carboxylated coumarins.
Synthesis of 3-Carboxylated Coumarins via Knoevenagel Condensation
Objective: To synthesize a 3-carboxylated coumarin derivative from a substituted salicylaldehyde and a malonic acid derivative.
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Diethyl malonate or Meldrum's acid (1.1 eq)
-
Piperidine or triethylamine (catalytic amount)
-
Ethanol or toluene
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
TLC plates and developing chamber
-
Ethyl acetate and petroleum ether for extraction and chromatography
Procedure:
-
To a solution of the substituted salicylaldehyde in ethanol, add diethyl malonate and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3-carboxylated coumarin ester.
-
(Optional) For the carboxylic acid, hydrolyze the ester using a solution of sodium hydroxide in a mixture of water and ethanol, followed by acidification with HCl.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test compounds (3-carboxylated coumarins) dissolved in DMSO
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats or mice.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds (3-carboxylated coumarins)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compounds and the positive control orally to different groups of animals. The control group receives the vehicle.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Structure-Activity Relationship (SAR) and Future Perspectives
The anti-inflammatory activity of 3-carboxylated coumarins is significantly influenced by the nature and position of substituents on the coumarin ring. For instance, studies on 3-arylcoumarins have shown that the presence of electron-withdrawing groups and specific substitution patterns on the aryl ring can enhance nitric oxide inhibitory activity.[5]
The carboxylic acid at the C3 position is a key feature, and its conversion to esters or amides can modulate the compound's activity and pharmacokinetic profile.[6][8] Further exploration of a diverse range of substituents on the coumarin scaffold is warranted to develop more potent and selective anti-inflammatory agents.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broad library of 3-carboxylated coumarins with diverse substituents to build a comprehensive understanding of the structural requirements for optimal activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of lead compounds to ensure their suitability for further development.
The 3-carboxylated coumarin scaffold represents a promising starting point for the development of novel anti-inflammatory drugs. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, it is anticipated that this class of compounds will continue to yield promising candidates for the treatment of a wide range of inflammatory diseases.
References
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and antiinflammatory activity of coumarin derivatives. Journal of medicinal chemistry, 48(20), 6400–6408.
- Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A., Al-Massarani, S. M., & Abdel-Maksoud, M. S. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 25(14), 3251.
- Lee, S., Park, Y., Lee, M., Kim, S., & Kim, Y. C. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules (Basel, Switzerland), 26(6), 1653.
- Pu, W., Lin, Y., Zhang, J., Wang, F., Wang, C., & Zhang, G. (2014). 3-Arylcoumarins: synthesis and potent anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 24(23), 5432–5434.
- Bouckaert, C., Serra, S., Rondelet, G., Dolušić, E., Wouters, J., Dogné, J. M., Frédérick, R., & Pochet, L. (2016). Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. European journal of medicinal chemistry, 110, 181–194.
- González-González, A., Aparicio-Solano, D. M., Aguilar-Mariscal, H., Gómez-Rivera, A., Roa, L. F., Alvarado-Sánchez, C., Lobato-García, C. E., & Romero-Ceronio, N. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo Model. American Journal of Organic Chemistry, 6(1), 17-29.
- GUEROUI, M., & Ben Mbarek, K. (2024). Evaluation of the anti-inflammatory activity of esters and amides piperine analogs an in silico study. RHAZES: Green and Applied Chemistry, 16(1).
- González-González, A., Aparicio-Solano, D. M., Aguilar-Mariscal, H., Gómez-Rivera, A., Roa, L. F., Alvarado-Sánchez, C., Lobato-García, C. E., & Romero-Ceronio, N. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-29.
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2025). Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts. Request PDF.
- Glavaš, M., & Stilinović, V. (2021).
- Williams, A. T., & Sayed, M. (2021). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science, 79(2), Article 6.
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (1998). Novel esters and amides of nonsteroidal antiinflammatory carboxylic acids as antioxidants and antiproliferative agents. Journal of medicinal chemistry, 41(25), 4810–4818.
- Meshram, J., & Itankar, P. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. JETIR, 10(10).
- Zakharyan, A. V., Navasardyan, M. A., & Paronikyan, R. V. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927.
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling Methyl 2H-Chromene-3-Carboxylate
For the dedicated researcher, the promise of novel compounds like methyl 2H-chromene-3-carboxylate is a powerful motivator. As a key intermediate in the synthesis of pharmaceuticals and biologically active agents, its potential in developing new anticoagulants, anti-inflammatory drugs, and even anticancer therapies is significant.[1] However, with great potential comes the need for profound respect for the chemical's inherent properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling, grounded in scientific principles and field-proven experience.
While a comprehensive Safety Data Sheet (SDS) for this compound is not fully detailed, by examining its structural analogs and the broader class of chromene derivatives, we can establish a robust safety protocol. This proactive and informed approach is the cornerstone of a culture of safety in any high-stakes research environment.
Understanding the Risks: A Data-Driven Hazard Assessment
Due to the limited specific toxicological data on this compound, a precautionary approach is paramount. By analyzing related compounds, we can infer a likely hazard profile.
A closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, is classified under the Globally Harmonized System (GHS) as causing skin and serious eye irritation.[2][3] Furthermore, the parent compound, coumarin-3-carboxylic acid, is classified as toxic if swallowed.[4] Many coumarin derivatives are known to have biological activity, with some exhibiting cytotoxic properties and others, anticoagulant effects that can lead to bleeding with repeated exposure.[5] Therefore, it is prudent to treat this compound as a substance that is potentially toxic if ingested, a skin and eye irritant, and with possible cytotoxic or anticoagulant properties.
| Potential Hazard | Basis for Assessment | Primary Route of Exposure |
| Acute Toxicity (Oral) | GHS classification for coumarin-3-carboxylic acid (Toxic if swallowed).[4] | Ingestion |
| Skin Irritation | GHS classification for ethyl 2-oxo-2H-chromene-3-carboxylate.[2][3] | Dermal contact |
| Serious Eye Irritation | GHS classification for ethyl 2-oxo-2H-chromene-3-carboxylate.[2][3] | Eye contact |
| Unknown Chronic Effects | Biological activity of coumarin derivatives (cytotoxicity, anticoagulant effects).[5] | Inhalation, Dermal, Ingestion |
Your Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The following protocol is designed to provide comprehensive protection.
Core PPE Requirements:
-
Eye and Face Protection : Chemical splash goggles are mandatory at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Nitrile gloves are the recommended minimum. Given the potential for skin irritation and unknown long-term effects, consider double-gloving, especially for prolonged handling or when working with larger quantities. Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection : A professional lab coat must be worn, fully buttoned, with sleeves extending to the wrists.
-
Respiratory Protection : While not always required for small-scale use in a well-ventilated area, a NIOSH-approved respirator may be necessary for larger quantities or if there is a risk of aerosolization. Consult your institution's environmental health and safety department for specific guidance.
Caption: Personal Protective Equipment Workflow
In the Lab: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring the integrity of your research.
-
Preparation :
-
Ensure your work area is clean and uncluttered.
-
Verify that a calibrated fume hood is available and functioning correctly. All handling of this compound should be performed within a fume hood.
-
Have all necessary equipment and reagents readily at hand to avoid unnecessary movement and potential spills.
-
Locate the nearest safety shower and eyewash station before beginning your work.
-
-
Handling :
-
Don the appropriate PPE as outlined above.
-
When weighing the solid compound, use a chemical-resistant spatula and weigh it onto a tared weigh boat or directly into your reaction vessel within the fume hood.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of single-use PPE.
-
Thoroughly wash your hands with soap and water after removing your gloves.
-
Spill Management and Disposal: A Plan for the Unexpected
Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of laboratory safety.
Spill Response:
-
Small Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's environmental health and safety department immediately.
-
Prevent others from entering the area.
-
Waste Disposal:
Due to the potential for toxicity and unknown long-term effects, all waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated absorbent materials and disposable labware, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and cleaning solvents, in a clearly labeled, sealed container for hazardous liquid waste. Do not pour any waste containing this compound down the drain.[6]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal according to your institution's guidelines.
Caption: Waste Disposal Flowchart
Conclusion: A Culture of Proactive Safety
The responsible handling of novel chemical entities like this compound is not merely a matter of following rules; it is a mindset. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to a strict handling protocol, and having a clear plan for waste disposal, researchers can confidently and safely unlock the potential of this and other valuable compounds. This commitment to a culture of proactive safety is the foundation upon which groundbreaking scientific discoveries are built.
References
- Costa, B. M., et al. (2012).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Coumarin-3-Carboxylic Acid. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Providence College. (n.d.). Standard Operating Procedures for Working in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
UCLA. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
W. R. Grace & Co. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
